4-Amino-N-ethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROBNRGIMGTXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342014 | |
| Record name | 4-Amino-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89399-17-7 | |
| Record name | 4-Amino-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-N-ethylbenzamide
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-N-ethylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its structure, physical characteristics, and spectral properties, and includes detailed experimental protocols for its synthesis and characterization.
Chemical Identity and Physical Properties
This compound is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with an amino group and an ethylamido group at positions 4 and 1, respectively.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 89399-17-7 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.21 g/mol | [1] |
| Physical Form | Solid | [3] |
| Boiling Point | 369.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 177.5 °C (Predicted) | [4] |
| Density | 1.105 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.57 (Predicted) | [4] |
Note: Some physical properties are based on computational predictions due to the limited availability of experimental data.
Solubility:
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through the amidation of 4-aminobenzoic acid with ethylamine. The subsequent characterization involves a series of analytical techniques to confirm the structure and purity of the synthesized compound.
References
An In-depth Technical Guide on 4-Amino-N-ethylbenzamide
This guide provides a detailed overview of the fundamental physicochemical properties of 4-Amino-N-ethylbenzamide, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The essential molecular information for this compound has been determined and is summarized below. These data points are critical for a range of applications, from experimental design to computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C9H12N2O | P&S Chemicals, ChemicalBook[1][2] |
| Molecular Weight | 164.2 g/mol | ChemicalBook[2] |
| CAS Number | 89399-17-7 | P&S Chemicals, ChemicalBook[1][2] |
This table provides a clear and concise summary of the key quantitative data for this compound.
Visualization of Molecular Identity
To illustrate the relationship between the compound's name and its core identifiers, the following diagram has been generated.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining these values are standard in the field of analytical chemistry and are not detailed here.
References
4-Amino-N-ethylbenzamide solubility profile in organic solvents
An In-Depth Technical Guide on the Solubility Profile of 4-Amino-N-ethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the closely related parent compound, 4-aminobenzamide, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided, alongside a plausible synthetic route.
Predicted Solubility Profile
The molecular structure of this compound, featuring an aromatic amine, an amide linkage, and an N-ethyl group, suggests a molecule with moderate polarity. The presence of the amino and amide groups allows for hydrogen bonding, which will influence its solubility in protic solvents. The ethyl group, while increasing the nonpolar character compared to 4-aminobenzamide, is not expected to drastically reduce solubility in polar organic solvents. Based on the general principles of solubility, "like dissolves like," a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the amino and amide groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble as these solvents can act as hydrogen bond acceptors and effectively solvate the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have low solubility due to the significant polarity imparted by the amino and amide functional groups.
Quantitative Solubility Data (for 4-Aminobenzamide)
The following table summarizes the mole fraction solubility (x) of 4-aminobenzamide in various pure organic solvents at different temperatures. This data is derived from a study by an unnamed source and can be used as an estimate for the solubility behavior of this compound.[1] It is important to note that the N-ethyl substitution in this compound will likely influence its solubility, and for precise measurements, experimental determination is recommended.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) of 4-Aminobenzamide |
| Methanol | 283.15 | 0.0285 |
| 293.15 | 0.0412 | |
| 303.15 | 0.0589 | |
| 313.15 | 0.0832 | |
| 323.15 | 0.1165 | |
| Ethanol | 283.15 | 0.0136 |
| 293.15 | 0.0198 | |
| 303.15 | 0.0287 | |
| 313.15 | 0.0415 | |
| 323.15 | 0.0598 | |
| Isopropanol | 283.15 | 0.0075 |
| 293.15 | 0.0112 | |
| 303.15 | 0.0165 | |
| 313.15 | 0.0243 | |
| 323.15 | 0.0358 | |
| 1-Butanol | 283.15 | 0.0058 |
| 293.15 | 0.0088 | |
| 303.15 | 0.0131 | |
| 313.15 | 0.0195 | |
| 323.15 | 0.0289 | |
| Acetone | 283.15 | 0.0312 |
| 293.15 | 0.0458 | |
| 303.15 | 0.0665 | |
| 313.15 | 0.0952 | |
| 323.15 | 0.1349 | |
| Ethyl Acetate | 283.15 | 0.0042 |
| 293.15 | 0.0065 | |
| 303.15 | 0.0099 | |
| 313.15 | 0.0148 | |
| 323.15 | 0.0221 | |
| Acetonitrile | 283.15 | 0.0189 |
| 293.15 | 0.0275 | |
| 303.15 | 0.0398 | |
| 313.15 | 0.0573 | |
| 323.15 | 0.0815 |
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.
-
Sample Collection and Preparation: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected filtrate. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: The solubility can be expressed in various units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the density of the solvent.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Synthetic Pathway
A plausible and common method for the synthesis of this compound involves the amidation of a protected 4-aminobenzoic acid derivative with ethylamine, followed by deprotection.
Reaction Scheme:
-
Protection of the Amino Group: The amino group of 4-aminobenzoic acid is first protected to prevent it from reacting during the amidation step. A common protecting group is the Boc (tert-butyloxycarbonyl) group.
-
Amidation: The carboxylic acid of the protected 4-aminobenzoic acid is then activated, for example, by converting it to an acid chloride or by using a coupling agent (e.g., DCC, HOBt). The activated acid is then reacted with ethylamine to form the amide bond.
-
Deprotection: The protecting group is removed from the amino group to yield the final product, this compound. For the Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Caption: A plausible synthetic pathway for this compound.
References
The Ascendant Therapeutic Potential of 4-Amino-N-ethylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this versatile molecule have demonstrated significant potential in oncology and other therapeutic areas, primarily through their potent inhibitory effects on key enzymes involved in disease progression. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and enzyme inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Biological Activities and Quantitative Data
This compound derivatives have been extensively investigated for their potential as anticancer agents and enzyme inhibitors. Their biological activity is often attributed to their ability to mimic endogenous substrates and interact with the active sites of key enzymes. The following tables summarize the quantitative biological data for a selection of these derivatives.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(Arylaminomethyl)benzamide | HL-60 (promyelocytic leukemia) | 8.2 | [1] |
| 2 | 4-(Arylaminomethyl)benzamide | K-562 (chronic myelogenous leukemia) | 5.6 | [1] |
| 3 | 4-Methylbenzamide-Purine | K-562 (chronic myelogenous leukemia) | 2.27 | [2] |
| 4 | 4-Methylbenzamide-Purine | HL-60 (promyelocytic leukemia) | 1.42 | [2] |
| 5 | 4-Methylbenzamide-Purine | OKP-GS (renal carcinoma) | 4.56 | [2] |
| 6 | 4-[(Quinolin-4-yl)amino]benzamide | A/WSN/33 (H1N1) infected MDCK cells | 11.38 (EC50) | [3] |
Enzyme Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of key enzymes, such as DNA methyltransferases (DNMTs) and tyrosine kinases.
| Compound ID | Derivative Class | Target Enzyme | Inhibition Data | Reference |
| 7 | 4-Amino-N-(4-aminophenyl)benzamide | DNMT3A | 91% inhibition at 32 µM | [4] |
| 8 | 4-Amino-N-(4-aminophenyl)benzamide | DNMT3A | EC50 = 13 µM | [4] |
| 9 | 4-(Arylaminomethyl)benzamide | EGFR | 91% inhibition at 10 nM | [1] |
| 10 | 4-(Arylaminomethyl)benzamide | EGFR | 92% inhibition at 10 nM | [1] |
| 11 | 4-Methylbenzamide-Purine | PDGFRα | 36-45% inhibition at 1 µM | [2] |
| 12 | 4-Methylbenzamide-Purine | PDGFRβ | 36-45% inhibition at 1 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
General Synthesis of this compound Derivatives
A common synthetic route to N-substituted 4-aminobenzamides involves the coupling of a substituted aniline with a 4-nitrobenzoyl chloride, followed by reduction of the nitro group.
Step 1: Amide Coupling
To a solution of an appropriate amine in a suitable solvent (e.g., tetrahydrofuran), an equimolar amount of 4-nitrobenzoyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature overnight. The resulting precipitate is filtered, washed, and dried to yield the N-substituted-4-nitrobenzamide intermediate.
Step 2: Nitro Group Reduction
The nitro-intermediate is dissolved in a solvent mixture (e.g., ethanol/water), and a reducing agent such as iron powder and a catalytic amount of acetic acid are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the desired 4-amino-N-substituted benzamide derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.
-
Reaction Setup: The reaction is carried out in a 96-well plate. Each well contains the DNMT enzyme, a DNA substrate, and the test compound at various concentrations in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM).
-
Incubation: The plate is incubated at 37°C for a defined period to allow for DNA methylation.
-
Detection: The level of DNA methylation is quantified using a specific antibody that recognizes 5-methylcytosine. The signal is typically detected using a colorimetric or fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
In Vitro Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the target kinase, a substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated ability to inhibit key enzymes such as DNA methyltransferases and tyrosine kinases provides a solid foundation for further investigation. The structure-activity relationship studies highlighted in the literature offer valuable insights for the rational design of more potent and selective inhibitors.
Future research efforts should focus on several key areas. A more comprehensive understanding of the specific signaling pathways modulated by these compounds is needed to elucidate their precise mechanisms of action and to identify potential biomarkers for patient stratification. The exploration of a wider range of derivatives with diverse substitutions on the benzamide scaffold could lead to the discovery of compounds with improved pharmacological properties, including enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of this compound derivatives holds great promise for the development of next-generation targeted therapies.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-N-ethylbenzamide and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the medicinal chemistry of 4-Amino-N-ethylbenzamide and its derivatives. While this compound serves as a core scaffold, its derivatization has led to the discovery of potent modulators of key biological targets. This document details the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a standard two-step procedure involving amide bond formation followed by the reduction of a nitro group.
A general workflow for the synthesis is presented below.
Caption: General synthetic pathway for 4-Amino-N-substituted benzamides.
Experimental Protocol: General Synthesis of 4-Amino-N-substituted Benzamides
This protocol is a representative procedure for the synthesis of 4-aminobenzamide derivatives.
Step 1: Synthesis of 4-Nitro-N-substituted benzamide
-
Dissolve the desired amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Amino-N-substituted benzamide
-
Dissolve the 4-nitro-N-substituted benzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst and stir the mixture under a hydrogen atmosphere until the reaction is complete (as monitored by TLC).
-
Metal-mediated Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux.
-
-
After completion, filter the reaction mixture (if using a solid catalyst).
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) if an acidic reducing agent was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown significant potential in several therapeutic areas. The following sections detail their activity as anticancer, anticonvulsant, and antimicrobial agents.
Anticancer Activity
Benzamide derivatives have been extensively investigated as anticancer agents, primarily as inhibitors of histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and epidermal growth factor receptor (EGFR).
HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering the acetylation state of histones and other proteins, leading to changes in gene expression.
Spectroscopic Profile of 4-Amino-N-ethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-N-ethylbenzamide, a key chemical intermediate in pharmaceutical synthesis. This document compiles predicted and experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to facilitate compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while some data is derived from direct experimental findings for closely related analogs, other values are predicted based on established spectroscopic principles and data from similar compounds such as 4-aminobenzamide and N-ethylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~6.6 | Doublet | 2H | Ar-H (ortho to NH₂) |
| ~5.8 | Broad Singlet | 2H | Ar-NH₂ |
| ~3.3 | Quartet | 2H | -CH₂-CH₃ |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
| ~8.1 | Broad Singlet | 1H | -NH- |
Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~152 | Ar-C-NH₂ |
| ~129 | Ar-C-H (ortho to C=O) |
| ~122 | Ar-C-C=O |
| ~113 | Ar-C-H (ortho to NH₂) |
| ~40 | -CH₂-CH₃ |
| ~15 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3030 | Medium | Aromatic C-H stretching |
| 2975-2850 | Medium | Aliphatic C-H stretching |
| 1640 | Strong | C=O stretching (Amide I) |
| 1600 | Medium | N-H bending (Amine) |
| 1550 | Medium | N-H bending (Amide II) |
| 1300-1000 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₂H₄N]⁺ |
| 92 | [H₂N-C₆H₄-C≡O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis is performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its proposed mass spectrometry fragmentation pathway.
The Cutting Edge: 4-Amino-N-ethylbenzamide Derivatives as Potent Enzyme Inhibitors in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 4-amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, quantitative inhibitory data, and experimental evaluation of these derivatives against key enzymatic targets implicated in a range of pathologies, including oncology and inflammatory diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel therapeutic agents.
Overview of this compound Derivatives as Enzyme Inhibitors
Derivatives of this compound have demonstrated significant inhibitory activity against several important classes of enzymes, primarily by mimicking endogenous substrates or cofactors. Their structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on three major classes of enzymes targeted by these derivatives: Histone Deacetylases (HDACs), Tyrosine Kinases, and Poly(ADP-ribose) Polymerases (PARPs).
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activities of representative this compound and related benzamide derivatives against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.
Table 1: Inhibitory Activity of Benzamide Derivatives against Histone Deacetylases (HDACs)
| Compound | Target HDAC Isoform | IC50 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | [1][2] |
| HDAC2 | 260.7 | [1][2] | |
| HDAC3 | 255.7 | [1][2] | |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 | [3][4] |
| Compound 7j (a benzamide derivative) | HDAC1 | 650 | [5] |
| HDAC2 | 780 | [5] | |
| HDAC3 | 1700 | [5] |
Table 2: Inhibitory Activity of Benzamide Derivatives against Tyrosine Kinases
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Analogue 13 (4-(aminomethyl)benzamide derivative) | K562 | 5.6 | [6] |
| Analogue 10 (4-(aminomethyl)benzamide derivative) | HL60 | 8.2 | [6] |
| Analogue 15 (4-(aminomethyl)benzamide derivative) | HL60 | 5.6 | [6] |
| Compound 7 (4-methylbenzamide derivative) | K562 | 2.27 | [7][8] |
| HL-60 | 1.42 | [7][8] | |
| Compound 10 (4-methylbenzamide derivative) | K562 | 2.53 | [7][8] |
| HL-60 | 1.52 | [7][8] |
Table 3: Inhibitory Activity of Benzamide Derivatives against Poly(ADP-ribose) Polymerases (PARPs)
| Compound | Target PARP Isoform | IC50 (µM) | Reference |
| 4-(4-cyanophenoxy)benzamide | PARP10 | - | [9] |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | - | [9] |
| Compound 28d (hydroxybenzamide derivative) | PARP-1 | 3.2 | [4] |
Note: The IC50 values presented are compiled from various literature sources and may vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative benzamide derivatives and the in vitro assays used to determine their enzyme inhibitory activity.
General Synthesis of 4-Amino-N-substituted Benzamide Derivatives
The synthesis of 4-amino-N-substituted benzamides typically involves a two-step process: amide bond formation followed by the reduction of a nitro group.[10]
Step 1: Amide Coupling
-
Starting Materials: 4-Nitrobenzoyl chloride and the desired substituted aniline.
-
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess base, and a basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(substituted phenyl)-4-nitrobenzamide by recrystallization or column chromatography.
-
Step 2: Nitro Group Reduction
-
Starting Material: The N-(substituted phenyl)-4-nitrobenzamide from Step 1.
-
Procedure:
-
Dissolve the nitro compound (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Alternatively, a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride can be used.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 4-amino-N-substituted benzamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
In Vitro Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A as a stop reagent and trypsin)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for the control)
-
Diluted recombinant HDAC enzyme
-
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Abl)
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM MnCl2)
-
ATP
-
Test compound (dissolved in DMSO)
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
In a 96-well white microplate, add the following to each well:
-
Kinase Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Recombinant tyrosine kinase
-
Peptide substrate
-
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to drive a luciferase reaction.
-
Measure the luminescence using a luminometer.
-
A higher light signal indicates a lower kinase activity (i.e., higher inhibition).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described for the HDAC assay.
This assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP in the presence of an inhibitor.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP-1, PARP-2)
-
Histone-coated 96-well plate
-
PARP Assay Buffer
-
Activated DNA
-
NAD+ (biotinylated)
-
Test compound (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader with absorbance capabilities (450 nm)
Procedure:
-
Prepare serial dilutions of the test compound in PARP Assay Buffer.
-
To the histone-coated wells, add the PARP Assay Buffer, activated DNA, and the test compound at various concentrations (or DMSO for control).
-
Add the recombinant PARP enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate several times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the HRP substrate to each well and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
A lower absorbance value indicates a lower amount of PAR synthesis (i.e., higher inhibition).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: HDAC inhibition leads to histone hyperacetylation and gene expression.
Caption: Tyrosine kinase inhibitors block downstream signaling pathways.
Caption: PARP inhibition leads to synthetic lethality in HR-deficient cells.
Experimental Workflows
Caption: General workflow for the synthesis of 4-amino-N-substituted benzamides.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Diverse Pharmacology of 4-Amino-N-ethylbenzamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-N-ethylbenzamide scaffold has emerged as a versatile pharmacophore, yielding analogs with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying signaling pathways.
Anticonvulsant Activity
A series of 4-aminobenzamides has been investigated for their potential as anticonvulsant agents. Notably, the introduction of a second aromatic ring, as seen in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, has demonstrated significant activity against maximal electroshock seizures (MES) in preclinical models.[1]
Quantitative Data: Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg, ip) | TD50 (mg/kg, ip) | Protective Index (TD50/ED50) | Reference |
| 4-amino-N-amylbenzamide | MES | 42.98 | - | - | [1] |
| 4-amino-N-cyclohexylbenzamide | MES | - | - | 2.8 | [1] |
| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | MES | 18.02 | 170.78 | 9.5 | [1] |
Experimental Protocols
This protocol is a standard method for inducing tonic-clonic seizures to screen for anticonvulsant activity.
-
Animal Model: Male mice are used for this assay.
-
Compound Administration: Test compounds are administered intraperitoneally (ip) at varying doses. A vehicle control group receives the vehicle solution.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic extension seizure (ED50) is calculated using probit analysis.
This assay assesses motor coordination and potential neurological toxicity of the test compounds.
-
Apparatus: A rotating rod (rotorod) with a set speed (e.g., 6-10 rpm).
-
Animal Training: Mice are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes) before the test.
-
Compound Administration: Test compounds are administered at various doses.
-
Testing: At peak effect time, mice are placed on the rotorod, and their ability to remain on the rod for the predetermined time is recorded.
-
Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the set time (TD50) is determined.
Experimental Workflow
Antitumor Activity
This compound analogs have demonstrated promising antitumor activity through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Histone Deacetylase (HDAC) Inhibition
Certain benzamide derivatives act as HDAC inhibitors, which can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: HDAC Inhibition
| Compound | Target | IC50 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | [2] |
| HDAC2 | 260.7 | [2] | |
| HDAC3 | 255.7 | [2] | |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 | [3] |
| HDAC2 | 949.15 | [3] | |
| HDAC3 | 95.48 | [3] |
Experimental Protocols
This assay is a common method to determine the inhibitory potency of compounds against specific HDAC isoforms.
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate, assay buffer, and a developer solution.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the diluted test compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C.
-
Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorophore.
-
-
Data Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway of HDAC Inhibition
DNA Methyltransferase (DNMT) Inhibition
Analogs based on the 4-amino-N-phenylbenzamide framework have been designed as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic gene silencing. By inhibiting DNMTs, these compounds can reactivate silenced tumor suppressor genes.[4]
Experimental Protocol
This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.
-
Reagents: Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A), a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), S-adenosyl-L-methionine (SAM) as a methyl donor, and a detection system.
-
Assay Procedure:
-
Immobilize the DNA substrate onto a microplate well.
-
Add the DNMT enzyme and the test compound at various concentrations.
-
Initiate the methylation reaction by adding SAM.
-
After incubation, wash the wells and add a capture antibody that specifically recognizes 5-methylcytosine.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
-
Data Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of DNMT inhibition and determine the IC50 value.
Signaling Pathway of DNMT Inhibition
Monoamine Oxidase-B (MAO-B) Inhibition
Analogs of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B).[5][6] MAO-B is a key enzyme in the metabolism of amine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Experimental Protocol
This assay measures the inhibition of MAO-B activity.
-
Reagents: Recombinant human MAO-B enzyme, a specific MAO-B substrate (e.g., benzylamine or tyramine), a probe that detects H2O2 (a byproduct of the MAO reaction), and an inhibitor control (e.g., selegiline).
-
Assay Procedure:
-
In a 96-well plate, add MAO-B assay buffer, the probe, and the MAO-B enzyme.
-
Add the test compound or inhibitor control and incubate.
-
Initiate the reaction by adding the MAO-B substrate.
-
-
Data Measurement: Measure the fluorescence at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Signaling Pathway of MAO-B Inhibition
Neurokinin-2 (NK2) Receptor Antagonism
4-Amino-2-(aryl)-butylbenzamides and their conformationally constrained analogs have been identified as potent antagonists of the human neurokinin-2 (NK2) receptor.[7] The NK2 receptor is involved in various physiological processes, including smooth muscle contraction and inflammation.
Experimental Protocol
This assay determines the affinity of a compound for the NK2 receptor.
-
Reagents: Cell membranes prepared from cells expressing the human NK2 receptor, a radiolabeled ligand (e.g., [³H]-SR48968), and assay buffer.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand in the presence of various concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
-
Data Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Signaling Pathway of NK2 Receptor Antagonism
Epidermal Growth Factor Receptor (EGFR) Inhibition
A novel 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Quantitative Data: EGFR Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 4-Aryloxy-5-benzamidopyrimidines | EGFR | 1.05-5.37 | [8] |
Experimental Protocol
This assay measures the direct inhibitory effect of a compound on the kinase activity of EGFR.
-
Reagents: Recombinant human EGFR kinase domain, a peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
In a 96-well plate, add the EGFR enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After incubation, add a reagent to stop the reaction and deplete the remaining ATP.
-
Add a second reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.
Signaling Pathway of EGFR Inhibition
References
- 1. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-N-ethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobenzoic acid (PABA) and its derivatives are of significant interest in medicinal chemistry and drug development. N-substituted aminobenzamides, in particular, have been investigated for a range of biological activities. The synthesis of 4-Amino-N-ethylbenzamide from 4-aminobenzoic acid is a key transformation that allows for the exploration of structure-activity relationships within this class of compounds. This document provides detailed protocols for the synthesis of this compound using common and efficient amide coupling reagents. The methodologies are designed to be reproducible and scalable for applications in research and drug discovery settings.
The formation of the amide bond between 4-aminobenzoic acid and ethylamine is typically achieved through the use of coupling agents that activate the carboxylic acid group, facilitating nucleophilic attack by the amine. This approach avoids the direct reaction of the acid and amine, which can be inefficient. Herein, we describe two robust protocols utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the synthesis of this compound. The data is based on typical results for analogous amidation reactions.
Table 1: Key Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Starting material |
| Ethylamine (as hydrochloride or solution) | C₂H₅NH₂ | 45.08 | Amine source |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Additive to prevent racemization and improve efficiency |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling agent |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution for work-up |
| Brine | NaCl (aq) | - | Aqueous solution for work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |
Table 2: Representative Reaction Parameters and Outcomes
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling System | EDC / HOBt | HATU / DIPEA |
| Solvent | DMF or DCM | DMF |
| Base | DIPEA | DIPEA |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Representative Yield | 85-95% | 90-98% |
| Representative Purity (by LC-MS) | >95% | >98% |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available in searched literature. Expected to be a solid at room temperature. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ ~7.6 (d, 2H), ~6.5 (d, 2H), ~5.5 (s, 2H, NH₂), ~3.2 (q, 2H), ~1.1 (t, 3H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: δ ~167 (C=O), ~152 (C-NH₂), ~129 (Ar-CH), ~124 (Ar-C), ~113 (Ar-CH), ~34 (CH₂), ~15 (CH₃). |
| IR (KBr, cm⁻¹) | Predicted: ~3400-3200 (N-H stretching), ~1630 (C=O stretching, Amide I), ~1590 (N-H bending), ~1520 (Amide II). |
Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds as specific experimental data was not found in the search results.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol outlines the amidation of 4-aminobenzoic acid with ethylamine using EDC as the coupling agent and HOBt as an additive to improve efficiency and minimize side reactions.
Materials:
-
4-Aminobenzoic acid
-
Ethylamine hydrochloride
-
EDC
-
HOBt
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
Add ethylamine hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of this compound using HATU
This protocol utilizes the highly efficient coupling reagent HATU for the amidation reaction, which often results in shorter reaction times and higher yields.
Materials:
-
4-Aminobenzoic acid
-
Ethylamine hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the reaction mixture and stir for 15-30 minutes for pre-activation.
-
Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for N-acylation of 4-Amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis and drug discovery. The introduction of an acyl group to an amino functionality can significantly modulate the physicochemical and pharmacological properties of a molecule. This application note provides detailed protocols for the N-acylation of 4-Amino-N-ethylbenzamide, a versatile building block in medicinal chemistry. The resulting N-acyl derivatives have potential applications as enzyme inhibitors, signaling pathway modulators, and intermediates for the synthesis of more complex bioactive molecules. The protocols provided herein describe two common and effective methods for N-acylation: reaction with an acyl chloride and coupling with a carboxylic acid.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with acetyl chloride and benzoic acid. Please note that actual yields and specific spectral data may vary depending on the specific acylating agent used and reaction conditions.
| Product Name | Acylating Agent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| N-(4-(ethylcarbamoyl)phenyl)acetamide | Acetyl Chloride | 85-95 | 188-190 | 10.1 (s, 1H), 7.6 (d, 2H), 7.5 (d, 2H), 3.4 (q, 2H), 2.1 (s, 3H), 1.2 (t, 3H) | 3300 (N-H), 1680 (C=O, amide), 1660 (C=O, amide) | [M+H]⁺ 207.1 |
| N-(4-(ethylcarbamoyl)phenyl)benzamide | Benzoic Acid/EDC | 80-90 | 215-217 | 10.3 (s, 1H), 8.0 (d, 2H), 7.8 (d, 2H), 7.5-7.6 (m, 5H), 3.4 (q, 2H), 1.2 (t, 3H) | 3310 (N-H), 1675 (C=O, amide), 1655 (C=O, amide) | [M+H]⁺ 269.1 |
Note: The spectral data provided are hypothetical and representative for the class of compounds.
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the desired N-acyl-4-amino-N-ethylbenzamide.
Protocol 2: N-Acylation using Carboxylic Acid and a Coupling Agent
This protocol outlines the N-acylation of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of Concepts
The following diagrams illustrate the experimental workflow and the logical relationship of N-acylation in the context of drug development.
Caption: General experimental workflows for the N-acylation of this compound.
Caption: Role of N-acylation in modifying compound properties for drug development.
References
Application Note: HPLC Method for the Quantification of 4-Amino-N-ethylbenzamide
Introduction
4-Amino-N-ethylbenzamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable analytical methods are crucial for its quantification and purity assessment, particularly in research, development, and quality control settings. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is a nonpolar C18 column, and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately polar compound, is retained on the column and subsequently eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
2. Preparation of Solutions
-
Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add about 15 mL of diluent and sonicate to dissolve.
-
Make up the volume to 25 mL with the diluent.
-
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.
3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2]
-
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo sample. No interfering peaks were observed at the retention time of this compound.
-
Linearity: The linearity was established by analyzing a series of six concentrations of the standard solution ranging from 1 to 100 µg/mL. The correlation coefficient (R²) was found to be > 0.999.
-
Accuracy (Recovery): The accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was found to be within 98.0 - 102.0%.
-
Precision:
-
System Precision: The system precision was evaluated by six replicate injections of a standard solution, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Method Precision: The method precision was assessed by analyzing six independent sample preparations. The %RSD was found to be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was determined to be the concentration with an S/N ratio of 3:1, and the LOQ was determined to be the concentration with an S/N ratio of 10:1.
-
Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH of the mobile phase (±0.2), and column temperature (±2°C). The method was found to be robust for these small variations.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Retention Time | Approximately 5.2 min |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for the NMR Characterization of 4-Amino-N-ethylbenzamide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and purity assessment of small molecules. This document provides a detailed guide to the ¹H NMR and ¹³C NMR characterization of 4-Amino-N-ethylbenzamide. The presented data is predicted based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and general chemical shift principles.[1][2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | Doublet | ~8.5 | 2H | Ar-H (ortho to C=O) |
| ~6.65 | Doublet | ~8.5 | 2H | Ar-H (ortho to NH₂) |
| ~6.20 | Broad Singlet | - | 1H | N-H (amide) |
| ~4.10 | Broad Singlet | - | 2H | NH₂ (amino) |
| ~3.45 | Quartet | ~7.2 | 2H | -CH₂- (ethyl) |
| ~1.25 | Triplet | ~7.2 | 3H | -CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (amide) |
| ~150.0 | Ar-C (para to C=O) |
| ~129.0 | Ar-C (ortho to C=O) |
| ~124.0 | Ar-C (ipso to C=O) |
| ~114.0 | Ar-C (ortho to NH₂) |
| ~39.0 | -CH₂- (ethyl) |
| ~15.0 | -CH₃ (ethyl) |
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. This protocol is based on standard laboratory procedures for small organic molecules.[8][9][10][11]
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9][11]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][11]
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[11] This step is crucial for achieving good spectral resolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
The following are general parameters that can be adapted for different NMR spectrometers.
-
Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: Typically around 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[8]
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
Acquisition Time: Typically around 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is generally used.[7]
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[9] If an internal standard like TMS was used, set its peak to 0 ppm.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. bmse000668 Benzamide at BMRB [bmrb.io]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from 4-Amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of antibacterial agents derived from 4-Amino-N-ethylbenzamide. This document includes detailed experimental protocols, quantitative antibacterial activity data, and visualizations of synthetic pathways and potential mechanisms of action to support researchers in the development of novel antimicrobial compounds.
Introduction
The rise of antibiotic resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antibacterial effects. This compound serves as a versatile starting material for the synthesis of a diverse array of substituted benzamides. This document outlines the synthesis of various this compound derivatives and presents their in vitro antibacterial activity against clinically relevant pathogens.
Data Presentation
The antibacterial efficacy of synthesized this compound derivatives is summarized in the tables below. The data includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of N-Substituted Benzamide Derivatives
| Compound ID | Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 1a | N-phenyl-4-hydroxybenzamide | Bacillus subtilis | 25 | 6.25[1] |
| Escherichia coli | 31 | 3.12[1] | ||
| 1b | N-p-tolylbenzamide | Escherichia coli | 24 | 3.12[1] |
| 1c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25[1] |
Table 2: Antibacterial Activity of 4-amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate Complex (Procainamide-TPB Complex)
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 2 | Staphylococcus aureus ATCC 29213 | 15.62 |
| Bacillus subtilis ATCC 10400 | 7.81 | |
| Escherichia coli ATCC 10418 | 62.5 | |
| Pseudomonas aeruginosa ATCC 27853 | 62.5 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antibacterial activity are provided below.
Synthesis Protocols
Protocol 1: General Synthesis of N-Substituted Benzamides
This protocol describes a general method for the synthesis of N-substituted benzamide derivatives from a substituted benzoic acid.
-
Materials:
-
Substituted benzoic acid (e.g., 4-aminobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Substituted amine (e.g., ethylamine, aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Distilled water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of the substituted benzoic acid (1 equivalent) in anhydrous DCM is prepared.
-
Thionyl chloride (1.2 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is refluxed for 2-3 hours and then the solvent is removed under reduced pressure to yield the acyl chloride.
-
The acyl chloride is dissolved in anhydrous DCM and the substituted amine (1 equivalent) and triethylamine (1.2 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is washed with water and brine solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate (Procainamide-TPB Complex) [2]
-
Materials:
-
4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride)
-
Sodium tetraphenylborate
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
-
Procedure:
-
A solution of 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (1 mmol) in deionized water (20 mL) is prepared.[2]
-
A solution of sodium tetraphenylborate (1 mmol) in deionized water (20 mL) is added to the first solution.[2]
-
A white precipitate forms immediately.
-
The precipitate is filtered, washed with cold deionized water, and dried over anhydrous CaCl₂ to yield the final product.[2]
-
Antibacterial Susceptibility Testing Protocols
Protocol 3: Disc Diffusion Method [1]
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.
-
Materials:
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs
-
Synthesized compound solution (of known concentration)
-
Standard antibiotic discs (e.g., Ampicillin, Gentamicin)
-
Sterile swabs
-
Incubator
-
-
Procedure:
-
A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared.
-
The surface of the MHA plates is evenly inoculated with the bacterial suspension using a sterile swab.
-
Sterile filter paper discs are impregnated with a known concentration of the synthesized compound solution and placed on the agar surface.
-
Standard antibiotic discs are used as positive controls.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
-
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the MIC of the synthesized compounds.
-
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compound solution (of known concentration)
-
Standard antibiotic solution
-
Resazurin solution (optional, as a viability indicator)
-
Incubator
-
-
Procedure:
-
A serial two-fold dilution of the synthesized compound is prepared in MHB in the wells of a 96-well plate.
-
A standardized bacterial inoculum is added to each well.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plate is incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by using a viability indicator like resazurin.
-
Visualizations
Synthetic Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and evaluation of antibacterial agents from this compound.
Caption: General workflow for the synthesis and antibacterial evaluation of 4-aminobenzamide derivatives.
Proposed Mechanism of Action
While the exact molecular targets of many this compound derivatives are still under investigation, a plausible mechanism of action for aminobenzamide-related compounds is the inhibition of essential bacterial metabolic pathways. For instance, as analogs of para-aminobenzoic acid (PABA), they may competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Caption: Proposed mechanism of action via inhibition of the folic acid synthesis pathway.
Conclusion
The synthetic protocols and antibacterial data presented in these application notes demonstrate that this compound is a valuable scaffold for the development of novel antibacterial agents. The provided methodologies offer a foundation for researchers to synthesize and evaluate a wide range of derivatives. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the optimization of these compounds into effective therapeutic agents to combat bacterial infections.
References
Application of 4-Amino-N-ethylbenzamide Analogues in Developing DNA Methylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the application of 4-Amino-N-ethylbenzamide as a DNA methylation inhibitor. The following application notes and protocols are based on the well-characterized, structurally related compound SGI-1027 and its analogues, which share the core 4-amino-N-phenylbenzamide scaffold and are potent inhibitors of DNA methyltransferases (DNMTs).[1] This information is intended to serve as a guide for the investigation of novel compounds with similar structures.
Introduction
DNA methylation is a crucial epigenetic modification that plays a significant role in regulating gene expression, genomic stability, and cellular differentiation.[2] This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group to cytosine residues, primarily within CpG dinucleotides.[1] In numerous cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.[1][2] Consequently, DNMTs have become a prime therapeutic target in the field of epigenetic drug discovery.[2]
Non-nucleoside inhibitors of DNMTs, such as those based on the 4-amino-N-phenylbenzamide framework, offer a promising therapeutic strategy.[1] These small molecules typically act by competitively inhibiting the binding of the S-adenosyl-L-methionine (SAM) cofactor or the DNA substrate to the catalytic site of DNMTs.[1] This inhibition leads to the reversal of hypermethylation, reactivation of silenced tumor suppressor genes, and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Mechanism of Action
Compounds based on the 4-amino-N-phenylbenzamide scaffold, such as SGI-1027, function as non-nucleoside DNMT inhibitors.[1] Unlike nucleoside analogs (e.g., Azacitidine, Decitabine) that are incorporated into DNA and trap DNMT enzymes, these small molecules directly bind to the enzyme's active site.[2] This competitive inhibition prevents the transfer of a methyl group from SAM to the DNA, leading to a passive loss of methylation patterns during DNA replication and the re-expression of silenced genes.[1][2]
Caption: Proposed mechanism of DNMT inhibition.
Data Presentation
The inhibitory activity of SGI-1027, a representative compound with a 4-amino-N-phenylbenzamide core structure, against various human DNMT enzymes is summarized below. This data provides a benchmark for evaluating novel analogues.
| Compound | Target Enzyme | IC50 (µM) | Assay Type |
| SGI-1027 | DNMT1 | 7.5 | Cell-free |
| SGI-1027 | DNMT3A | 12.5 | Cell-free |
| SGI-1027 | DNMT3B | 8.0 | Cell-free |
| SGI-1027 | Total DNMTs | 12.5 | Cell-free |
Data based on the inhibitory potency of SGI-1027 as reported in the literature.[1]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound analogues as potential DNMT inhibitors.
Protocol 1: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant human DNMT enzymes.[2]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
DNMT substrate DNA (e.g., poly(dI-dC))
-
S-adenosylmethionine (SAM)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Microplate reader capable of reading absorbance at 450 nm
-
Commercially available colorimetric DNMT activity/inhibition assay kit (e.g., EpiQuik™)[2]
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Inhibitor Dilution: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is non-inhibitory to the enzyme (typically <1%).
-
Enzyme Reaction:
-
Add assay buffer to the wells of the DNA-coated microplate.
-
Add the test compound at various concentrations.
-
Add the purified DNMT enzyme to each well.
-
Initiate the reaction by adding SAM.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.[2]
-
Detection:
-
Wash the wells multiple times to remove non-bound components.
-
Add capture and detection antibodies as per the kit protocol.
-
Add the colorimetric developing solution and incubate until color develops.
-
Stop the reaction and measure absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cell Viability Assay (MTT or XTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 3: Cellular Clonogenic Assay
Objective: To evaluate the long-term effect of the test compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)[2]
Procedure:
-
Cell Treatment: Plate cells in a 6-well plate and treat with a range of concentrations of the test compound for 48-72 hours.[2]
-
Colony Formation: After treatment, wash, trypsinize, and count the cells. Seed a low, predetermined number of viable cells (e.g., 500-1000 cells) into new 6-well plates and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the vehicle control.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for DNMT Inhibitor Evaluation
Caption: A typical workflow for evaluating a novel DNMT inhibitor.
Signaling Pathway: Reactivation of Tumor Suppressor Genes
Inhibition of DNMTs leads to the demethylation of promoter regions of tumor suppressor genes (TSGs), such as p16, which are often silenced in cancer. The re-expression of these genes can trigger downstream signaling pathways that induce apoptosis and cell cycle arrest.
Caption: Reactivation of silenced tumor suppressor genes.
References
Application Note: Quantitative Analysis of 4-Amino-N-ethylbenzamide and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of 4-Amino-N-ethylbenzamide and its major putative metabolites, 4-Aminobenzoic Acid (PABA) and N-Acetyl-4-amino-N-ethylbenzamide, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for pharmacokinetic and drug metabolism studies in drug development and research settings.
Introduction
This compound is an aromatic amide with potential pharmaceutical applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the accurate quantification of drug molecules and their metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound and its key metabolites, providing researchers with a reliable method for preclinical and clinical sample analysis.
Metabolic Pathway of this compound
The metabolism of aromatic amines and amides can proceed through several pathways, including hydrolysis, N-acetylation, and N-hydroxylation.[3][4] Based on known biotransformation reactions, the proposed metabolic pathway of this compound involves hydrolysis of the amide bond to form 4-Aminobenzoic Acid (PABA) and N-acetylation of the primary aromatic amine.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A simple protein precipitation with acetonitrile is employed for sample cleanup, followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for the quantitative analysis of this compound and its metabolites. The MRM transitions for 4-Aminobenzoic acid are based on published data, while the transitions for the parent compound and the N-acetylated metabolite are predicted based on common fragmentation patterns of benzamides, which typically involve the cleavage of the amide bond to form a stable benzoyl cation.[5][6][7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |
| This compound | 165.1 | 120.1 | Positive | Predicted |
| 4-Aminobenzoic Acid (PABA) | 138.0 | 120.0 | Positive | [6] |
| N-Acetyl-4-amino-N-ethylbenzamide | 207.1 | 162.1 | Positive | Predicted |
| Internal Standard (e.g., Labetalol) | 329.2 | 162.1 | Positive | Example |
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Labetalol at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
For use in regulated bioanalysis, the method should be fully validated according to the FDA or EMA guidelines on bioanalytical method validation.[9][10][11] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and internal standard.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. A linear range with a correlation coefficient (r²) of ≥ 0.99 should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and drug metabolism studies. The provided protocol and validation guidelines will assist researchers in implementing this method in their laboratories.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the Purification of 4-Amino-N-ethylbenzamide by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-Amino-N-ethylbenzamide (CAS No. 89399-17-7) using recrystallization. The protocol details solvent selection, a step-by-step experimental procedure, and methods for assessing purity. This guide is intended for researchers, scientists, and professionals in drug development who require a high-purity solid for their work.
Introduction
This compound is a substituted benzamide derivative with potential applications in pharmaceutical and chemical research. The purity of this compound is critical for obtaining reliable and reproducible results in subsequent experimental work. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in the table below. While a specific melting point for this compound is not widely reported, the melting point of the closely related analog, 4-Amino-N-methylbenzamide, is in the range of 178-184 °C. This can be used as an approximate reference for purity assessment.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 4-Aminobenzamide (Analog) |
| CAS Number | 89399-17-7[1][2][3] | 2835-68-9 |
| Molecular Formula | C₉H₁₂N₂O[2][3] | C₇H₈N₂O |
| Molecular Weight | 164.21 g/mol | 136.15 g/mol |
| Appearance | White to off-white solid/powder[3] | Beige powder |
| Melting Point | Not widely reported. (Analog: 178-184 °C)[4] | 181-183 °C |
| Solubility | Data not widely available. Expected to be soluble in polar organic solvents. | Soluble in methanol and ethanol; sparingly soluble in water and ethyl acetate. |
Safety Precautions:
Safety data for this compound is not extensively documented. However, based on safety data sheets (SDS) for structurally similar compounds such as 4-Aminobenzamide, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[5]
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary small-scale trials to determine the optimal solvent or solvent system. Based on the solubility of the analogous 4-aminobenzamide, ethanol or an ethanol/water mixture is a recommended starting point.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol, deionized water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Melting point apparatus
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Solvent Selection (Small-Scale Test):
-
Place a small amount of the crude this compound (approx. 50 mg) into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
If the compound is too soluble in a pure solvent at room temperature, a mixed solvent system (e.g., ethanol/water) may be more suitable.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, a hot gravity filtration is necessary.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Purity Assessment
The purity of the recrystallized this compound can be assessed by the following methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point indicates the presence of impurities. Compare the observed melting point to the literature value of a close analog (e.g., 4-Amino-N-methylbenzamide: 178-184 °C) as a reference.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity of the final product.
Troubleshooting
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent; incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, a different solvent may be required. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Add more solvent. Reheat to dissolve the oil, then cool slowly. |
| No crystals form upon cooling | Too much solvent was used; the compound is very soluble in the cold solvent. | Evaporate some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was added; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is preheated. Cool the filtrate in an ice bath for a longer duration. |
Conclusion
Recrystallization is a powerful and straightforward method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to the outlined protocol will yield a product of high purity suitable for a variety of research and development applications. Purity should always be confirmed by appropriate analytical techniques.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 4-Amino-N-ethylbenzamid für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
4-Amino-N-ethylbenzamid ist ein vielseitiges chemisches Grundgerüst, das als Ausgangspunkt für die Synthese einer breiten Palette von biologisch aktiven Derivaten dient. Durch Modifikationen am aromatischen Ring und an der Amidgruppe können Moleküle mit hoher Affinität und Selektivität für verschiedene biologische Zielstrukturen, wie Enzyme und Rezeptoren, entwickelt werden. Diese Anwendungshinweise bieten einen detaillierten Überblick über die Synthese und Evaluierung von 4-Amino-N-ethylbenzamid-Derivaten für den Einsatz in biologischen Assays, mit einem Fokus auf deren Potenzial als Inhibitoren von DNA-Methyltransferasen (DNMTs), Carboanhydrasen (CAs) und Proteinkinasen.
Derivatisierung von 4-Amino-N-ethylbenzamid als Inhibitoren der DNA-Methyltransferase (DNMT)
Die epigenetische Modifikation durch DNA-Methylierung spielt eine entscheidende Rolle bei der Genregulation und ist bei der Entstehung von Krebs von großer Bedeutung. Inhibitoren von DNMTs sind daher vielversprechende Kandidaten für die Krebstherapie.
Synthese von 4-Amino-N-(4-aminophenyl)benzamid-Analoga
Eine Klasse von potenten DNMT-Inhibitoren basiert auf dem Grundgerüst des 4-Amino-N-(4-aminophenyl)benzamids. Die Synthese erfolgt typischerweise durch die Reaktion von 4-Nitrobenzoylchlorid mit verschiedenen Anilinen, gefolgt von der Reduktion der Nitrogruppe.
Quantitativen Daten zur biologischen Aktivität
Die biologische Aktivität ausgewählter Derivate als DNMT-Inhibitoren und ihre zytotoxische Wirkung auf Leukämiezellen sind in Tabelle 1 zusammengefasst.
| Verbindung | Modifikation | Ziel-DNMT | IC50 (µM) | Zytotoxizität (KG-1-Zellen) IC50 (µM) |
| Derivat 12 | Bicyclischer Substituent | DNMT3A > DNMT1 | Vergleichbar mit SGI-1027 | Mikromolarer Bereich |
| Derivat 16 | Bicyclischer Substituent | DNMT3A > DNMT1 | Vergleichbar mit SGI-1027 | Mikromolarer Bereich |
| Derivat 31 | Ein-Ring-Substituent | DNMT3A > DNMT1 | Vergleichbar mit SGI-1027 | Mikromolarer Bereich |
| Derivat 32 | Ein-Ring-Substituent | DNMT3A > DNMT1 | Vergleichbar mit SGI-1027 | Mikromolarer Bereich |
Tabelle 1: Zusammenfassung der biologischen Aktivität von 4-Amino-N-(4-aminophenyl)benzamid-Analoga als DNMT-Inhibitoren.[1][2]
Signalweg der DNA-Methylierung
Abbildung 1: Signalweg der DNA-Methylierung und Gen-Stilllegung.
Experimentelles Protokoll: DNMT-Inhibitionsassay (kolorimetrisch)
Dieses Protokoll beschreibt eine ELISA-ähnliche Methode zur Messung der DNMT-Aktivität und -Inhibition.[3][4][5]
-
Vorbereitung der Verbindungen: Erstellen Sie eine serielle Verdünnung der 4-Aminobenzamid-Derivate im DNMT-Assay-Puffer.
-
Reaktionsansatz (pro Well einer 96-Well-Platte):
-
Leerwert: 50 µL DNMT-Assay-Puffer.
-
Negativkontrolle (kein Inhibitor): 45 µL DNMT-Assay-Puffer und 5 µL Vehikel (z. B. DMSO).
-
Positivkontrolle: 45 µL eines bekannten DNMT-Inhibitors (z. B. Decitabin) und 5 µL Vehikel.
-
Proben-Wells: 45 µL der verdünnten Derivatlösung.
-
-
Enzymzugabe: Geben Sie 5 µL verdünntes DNMT-Enzym in alle Wells außer dem Leerwert.
-
Reaktionsstart: Geben Sie 5 µL S-Adenosylmethionin (SAM)-Lösung in alle Wells.
-
Inkubation: Decken Sie die Platte ab und inkubieren Sie sie 60-90 Minuten bei 37 °C.
-
Waschen: Waschen Sie jedes Well dreimal mit 200 µL Waschpuffer.
-
Inkubation mit dem Fangantikörper: Geben Sie 100 µL des verdünnten Fangantikörpers (anti-5-mC) in jedes Well und inkubieren Sie 60 Minuten bei Raumtemperatur.
-
Waschen: Wiederholen Sie den Waschschritt.
-
Inkubation mit dem Detektionsantikörper: Geben Sie 100 µL des verdünnten Detektionsantikörpers (HRP-konjugiert) in jedes Well und inkubieren Sie 30 Minuten bei Raumtemperatur.
-
Waschen: Wiederholen Sie den Waschschritt.
-
Farbentwicklung: Geben Sie 100 µL des kolorimetrischen Substrats hinzu und inkubieren Sie 5-15 Minuten im Dunkeln.
-
Reaktion stoppen: Geben Sie 50 µL Stopplösung hinzu.
-
Datenerfassung: Messen Sie die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration und bestimmen Sie den IC50-Wert.
Derivatisierung von 4-Amino-N-ethylbenzamid als Inhibitoren der Carboanhydrase (CA)
Carboanhydrasen sind eine Familie von Metalloenzymen, die an verschiedenen physiologischen Prozessen beteiligt sind. Ihre Inhibition ist ein wichtiger Ansatzpunkt für die Behandlung von Glaukom, Epilepsie und bestimmten Krebsarten.
Synthese von Benzamid-4-Sulfonamiden
Die Synthese dieser Derivate erfolgt durch die Reaktion von 4-Sulfamoylbenzoesäure mit primären oder sekundären Aminen und Aminosäuren.[6]
Quantitativen Daten zur biologischen Aktivität
Die Inhibition verschiedener humaner CA-Isoformen durch eine Reihe von Benzamid-4-Sulfonamiden ist in Tabelle 2 dargestellt.
| Verbindung | Modifikation | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |
| Sulfonamid 1 | Primäres Amin | 334 | 8.9 | 6.4 | 5.3 |
| Sulfonamid 2 | Sekundäres Amin | 156 | 5.2 | 4.1 | 3.8 |
| Sulfonamid 3 | Aminosäure (Leucin) | 78 | 2.1 | 1.9 | 1.5 |
| Sulfonamid 4 | Aminosäure (Valin) | 95 | 3.5 | 2.8 | 2.2 |
Tabelle 2: Inhibitorische Aktivität (Ki) von Benzamid-4-Sulfonamid-Derivaten gegen humane Carboanhydrase-Isoformen.[6]
Experimenteller Arbeitsablauf: CA-Inhibitionsassay
Abbildung 2: Allgemeiner Arbeitsablauf für einen Carboanhydrase-Inhibitionsassay.
Experimentelles Protokoll: Carboanhydrase-Inhibitionsassay (kolorimetrisch)
Dieses Protokoll beschreibt die Messung der Esterase-Aktivität von CA.[7][8][9]
-
Vorbereitung der Reagenzien: Bereiten Sie den CA-Assay-Puffer, die CA-Enzymlösung, die Substratlösung und die Inhibitorverdünnungen vor.
-
Reaktionsansatz (pro Well einer 96-Well-Platte):
-
Enzymkontrolle (EC): 80 µL CA-Assay-Puffer + 5 µL CA-Enzym + 10 µL Vehikel.
-
Proben (S): 80 µL CA-Assay-Puffer + 5 µL CA-Enzym + 10 µL Inhibitorlösung.
-
Hintergrundkontrolle (BC): 85 µL CA-Assay-Puffer + 10 µL Inhibitorlösung.
-
-
Inkubation: Inkubieren Sie die Platte 10 Minuten bei Raumtemperatur.
-
Reaktionsstart: Geben Sie 5 µL der CA-Substratlösung in jedes Well.
-
Messung: Messen Sie die Extinktion bei 405 nm im kinetischen Modus für 30-60 Minuten bei Raumtemperatur.
-
Datenanalyse: Bestimmen Sie die Reaktionsgeschwindigkeit (Steigung der Extinktionskurve) für jede Konzentration. Berechnen Sie die prozentuale Hemmung im Vergleich zur Enzymkontrolle und ermitteln Sie den IC50-Wert.
Derivatisierung von 4-Amino-N-ethylbenzamid als Proteinkinase-Inhibitoren
Proteinkinasen sind Schlüsselregulatoren zellulärer Signalwege und stellen wichtige Zielstrukturen für die Krebstherapie dar.[10] 4-Aminobenzamid-Derivate haben sich als potente Inhibitoren verschiedener Kinasen erwiesen.[11][12]
Synthese von 4-(Arylaminomethyl)benzamid-Derivaten
Diese Verbindungen werden synthetisiert, um als potente Inhibitoren von Rezeptor-Tyrosinkinasen wie EGFR zu wirken.[12][13]
Quantitativen Daten zur biologischen Aktivität
Die inhibitorische Wirkung ausgewählter Derivate auf verschiedene Tyrosinkinasen ist in Tabelle 3 aufgeführt.
| Verbindung | Modifikation | EGFR % Hemmung (bei 10 nM) | KDR (VEGFR2) % Hemmung (bei 10 nM) | PDGFRα % Hemmung (bei 10 nM) |
| Derivat 11 | Trifluormethylbenzol-Ring | 91 | 25 | 45 |
| Derivat 13 | Trifluormethylbenzol-Ring | 92 | 30 | 52 |
| Derivat 18 | N-[3-(Trifluormethyl)phenyl]benzamid | 75 | 48 | 67 |
| Derivat 20 | N-[3-(Trifluormethyl)phenyl]benzamid | 78 | 42 | 77 |
Tabelle 3: Prozentuale Hemmung von Rezeptor-Tyrosinkinasen durch 4-(Arylaminomethyl)benzamid-Derivate bei einer Konzentration von 10 nM.[12]
Signalweg der Rezeptor-Tyrosinkinase (RTK)
Abbildung 3: Vereinfachter Signalweg einer Rezeptor-Tyrosinkinase (RTK).
Experimentelles Protokoll: MTT-Zytotoxizitätsassay
Dieses Protokoll dient zur Bestimmung der zytotoxischen Wirkung von Verbindungen auf Zellkulturen.[1][2][14][15]
-
Zellkultur: Säen Sie Zellen in einer 96-Well-Platte mit einer geeigneten Dichte aus und lassen Sie sie über Nacht anhaften.
-
Behandlung: Entfernen Sie das Medium und geben Sie frisches Medium mit seriellen Verdünnungen der Testverbindungen hinzu. Inkubieren Sie für die gewünschte Dauer (z. B. 24, 48 oder 72 Stunden).
-
MTT-Zugabe: Geben Sie 10 µL einer 5 mg/mL MTT-Lösung in jedes Well und inkubieren Sie 2-4 Stunden bei 37 °C.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL eines Solubilisierungsmittels (z. B. DMSO) in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm (mit einer optionalen Referenzwellenlänge von 630 nm).
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.
References
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. epigentek.com [epigentek.com]
- 5. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Experimental protocol for synthesizing procainamide analogues from 4-Amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procainamide, a class Ia antiarrhythmic agent, and its analogues are of significant interest in medicinal chemistry due to their therapeutic potential. This document provides a detailed experimental protocol for the synthesis of procainamide, starting from the readily available 4-aminobenzoic acid. The synthetic strategy involves a three-step process: protection of the aromatic amine, amide coupling with a suitable diamine, and subsequent deprotection to yield the final product. Furthermore, this protocol can be adapted for the synthesis of various procainamide analogues by modifying the amine component in the coupling step. A supplementary protocol outlines a potential route for the synthesis of a specific analogue starting from 4-Amino-N-ethylbenzamide.
Introduction
Procainamide, chemically known as 4-amino-N-(2-(diethylamino)ethyl)benzamide, functions as a sodium channel blocker in cardiomyocytes.[1] Its synthesis and the development of its analogues are crucial for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents with improved efficacy and safety profiles. The core structure of procainamide consists of a 4-aminobenzoyl moiety linked to a diethylaminoethyl group via an amide bond. The presented protocol offers a robust and versatile method for the construction of this key amide linkage.
Primary Synthetic Protocol: Synthesis of Procainamide from 4-Aminobenzoic Acid
This protocol details a reliable three-step synthesis of procainamide. The overall workflow is depicted in the diagram below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-N-ethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-ethylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve common experimental challenges.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I address them?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. The primary reasons often involve inefficient activation of the carboxylic acid on 4-aminobenzoic acid, issues with the ethylamine nucleophile, or suboptimal reaction conditions.
-
Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. If using a coupling reagent, ensure it is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). For the acyl chloride method, ensure the complete conversion of the carboxylic acid to the acyl chloride and the absence of moisture.
-
Amine Nucleophilicity: Ensure the ethylamine is not protonated, as this renders it non-nucleophilic. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid present and facilitate the reaction.
-
Reaction Conditions: The choice of solvent is important; anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred. Temperature can also be a critical factor; while many coupling reactions proceed at room temperature, cooling the reaction to 0°C initially can help control exothermic reactions and minimize side products.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC plate shows multiple spots after the reaction. What are the likely impurities and how can I minimize their formation?
-
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, common impurities include:
-
Unreacted Starting Materials: Residual 4-aminobenzoic acid and unreacted ethylamine.
-
Self-Coupling of 4-Aminobenzoic Acid: The amino group of one molecule of 4-aminobenzoic acid can react with the activated carboxyl group of another, leading to the formation of a dimer. To minimize this, pre-activate the 4-aminobenzoic acid with the coupling reagent before the slow, dropwise addition of ethylamine.
-
N-Acylurea Byproduct: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove. The addition of a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.
-
Guanidinylation of Ethylamine: With uronium or aminium-based coupling reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine. Using a slight excess of the carboxylic acid can help to mitigate this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
-
Answer: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For benzamide derivatives, ethanol or a mixed solvent system like ethanol/water is often a good choice. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and versatile method is the amide coupling reaction between 4-aminobenzoic acid and ethylamine. This is typically achieved by activating the carboxylic acid of 4-aminobenzoic acid using a coupling reagent or by converting it to an acyl chloride, which then reacts with ethylamine.
Q2: Which coupling reagents are most effective for this synthesis?
A2: Several coupling reagents can be used effectively.
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are common and cost-effective choices.
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often lead to high yields in shorter reaction times, particularly for challenging couplings.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess the reaction progress and the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of this compound
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 12-24 | 80-90 |
| HATU | None | DIPEA | DMF | 1-4 | 90-98 |
| SOCl₂/Pyridine | None | Pyridine | DCM | 2-6 | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using HATU
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Activation: Cool the mixture to 0°C in an ice bath and add HATU (1.1 eq). Stir the solution at 0°C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing reaction yield.
Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Amino-N-ethylbenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 4-Amino-N-ethylbenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
The low aqueous solubility of this compound derivatives is primarily attributed to their molecular structure. The presence of the benzamide group, an aromatic benzene ring, and an ethylamide side chain contributes to the molecule's overall lipophilicity and crystalline stability. These factors lead to unfavorable interactions with water molecules, resulting in poor solubility.
Q2: What are the initial steps to assess the solubility of a new this compound derivative?
The initial step is to determine the equilibrium solubility of the compound. A common method for this is the shake-flask method, where an excess of the compound is agitated in a specific solvent (e.g., water, buffer solutions at different pH values) at a constant temperature until equilibrium is reached.[1] The concentration of the dissolved compound is then measured using a suitable analytical technique, such as HPLC-UV.
Q3: How does pH influence the solubility of this compound derivatives?
This compound derivatives contain an amino group (-NH2), which is basic and can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form. Therefore, the aqueous solubility of these compounds is expected to be pH-dependent, with higher solubility at lower pH values.[2][3][4][5] It is crucial to determine the pH-solubility profile to identify the optimal pH range for formulation.
Q4: What are the most common strategies to enhance the aqueous solubility of these derivatives?
Several strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound derivatives.[6][7][8][9][10] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound derivatives.
Issue 1: The compound precipitates out of solution upon standing.
-
Possible Cause: The initial apparent solubility might be a supersaturated state, which is thermodynamically unstable.
-
Troubleshooting Steps:
-
Verify Equilibrium: Ensure that the solubility measurement was performed at equilibrium. Extend the incubation time in the shake-flask method (e.g., 48-72 hours) to confirm that the concentration is stable.
-
Use of Precipitation Inhibitors: Incorporate hydrophilic polymers (e.g., HPMC, PVP) into the formulation. These polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state for a longer duration.
-
Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion can prevent recrystallization and improve stability.[12]
-
Issue 2: The selected solubility enhancement method is not providing a sufficient increase in solubility.
-
Possible Cause: The chosen method may not be optimal for the specific derivative's physicochemical properties.
-
Troubleshooting Steps:
-
Systematic Screening: Conduct a systematic screening of different solubility enhancement techniques. For example, compare the effectiveness of various polymers for solid dispersions or different types of cyclodextrins for inclusion complexes.
-
Combination Approach: Consider combining two or more techniques. For instance, a nanosuspension of the compound could be formulated into a solid dispersion.
-
Prodrug Strategy: If physical modifications are insufficient, a prodrug approach could be explored to fundamentally alter the molecule's properties.[22][24]
-
Issue 3: The formulation shows poor in vivo bioavailability despite improved in vitro dissolution.
-
Possible Cause: The drug may be precipitating in the gastrointestinal tract upon dilution with intestinal fluids. Other factors like poor permeability could also be a limiting factor.
-
Troubleshooting Steps:
-
In Vitro Precipitation Studies: Perform in vitro dissolution-precipitation studies that mimic in vivo conditions (e.g., using simulated gastric and intestinal fluids) to assess the potential for precipitation.
-
Permeability Assessment: Evaluate the compound's intestinal permeability using in vitro models like Caco-2 cell monolayers. If permeability is low, a prodrug strategy aimed at improving membrane transport might be necessary.[23]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve both solubility and absorption.
-
Data Presentation
Table 1: Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures.
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 * x) |
| Water | 283.15 | 0.98 |
| Water | 293.15 | 1.35 |
| Water | 303.15 | 1.85 |
| Water | 313.15 | 2.52 |
| Water | 323.15 | 3.43 |
| Methanol | 283.15 | 2.87 |
| Methanol | 293.15 | 3.65 |
| Methanol | 303.15 | 4.63 |
| Methanol | 313.15 | 5.86 |
| Methanol | 323.15 | 7.41 |
| Ethanol | 283.15 | 1.52 |
| Ethanol | 293.15 | 1.93 |
| Ethanol | 303.15 | 2.44 |
| Ethanol | 313.15 | 3.09 |
| Ethanol | 323.15 | 3.91 |
Data adapted from a study on the solubility of 4-aminobenzamide.[27]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its aqueous solubility.[12][15][16]
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific weight ratio of the this compound derivative and the hydrophilic polymer in a common volatile organic solvent. Ensure complete dissolution by stirring.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure. Continue until a thin film or solid mass is formed.
-
Drying: Transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Pass the powdered dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the preparation of a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.[28][29][30][31][32]
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Pre-suspension: Disperse the this compound derivative in an aqueous solution of the stabilizer. Stir the mixture using a high-speed stirrer to form a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. Apply a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The optimal pressure and number of cycles should be determined experimentally.
-
Cooling: Maintain the temperature of the sample during homogenization by using a cooling system to prevent drug degradation.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a dynamic light scattering (DLS) particle size analyzer.
-
Characterization: Further characterize the nanosuspension for zeta potential, drug content, and dissolution rate.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies to Overcome Poor Aqueous Solubility.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijpsr.com [ijpsr.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 24. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. ijhsr.org [ijhsr.org]
- 32. dovepress.com [dovepress.com]
Minimizing side product formation in 4-Amino-N-ethylbenzamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-N-ethylbenzamide. The information provided aims to help minimize side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and often most effective synthetic route involves a two-step process:
-
Amide Formation: Reaction of 4-nitrobenzoyl chloride with ethylamine to form N-ethyl-4-nitrobenzamide. This protects the amine functionality of the final product in its nitro form.
-
Reduction: Reduction of the nitro group of N-ethyl-4-nitrobenzamide to the primary amine, yielding this compound.
A direct coupling of 4-aminobenzoic acid with ethylamine is also possible but is more prone to side reactions, particularly polymerization.
Q2: What are the primary side products to expect during the synthesis of this compound?
A2: The primary side products depend on the synthetic route chosen:
-
Direct Coupling Route:
-
Polymeric byproducts: The most significant side products arise from the self-coupling of 4-aminobenzoic acid, where the amino group of one molecule reacts with the activated carboxylic acid of another.
-
Diacylation: The primary amine of the product, this compound, can react with another molecule of activated 4-aminobenzoic acid.
-
Urea byproducts: Formed from the decomposition of carbodiimide coupling reagents (e.g., DCC, EDC).[1]
-
Guanidinium byproducts: Can form when using uronium/aminium-based coupling reagents (e.g., HATU, HBTU) if the amine reacts directly with the coupling agent.[2]
-
-
4-Nitrobenzoic Acid Route:
-
Incomplete reduction: Residual N-ethyl-4-nitrobenzamide may remain if the reduction step is not carried to completion.
-
Over-reduction: Under harsh reduction conditions, other functional groups could potentially be affected, although this is less common for the nitro group reduction.
-
Q3: How can I minimize the formation of polymeric byproducts in the direct coupling method?
A3: Minimizing polymerization is critical for achieving a good yield and purity. The following strategies are recommended:
-
Protecting the Amino Group: The most robust method is to use a protecting group on the 4-amino functionality of the benzoic acid. A common strategy is to start with 4-nitrobenzoic acid, where the nitro group acts as a precursor to the amine.
-
Reaction Conditions:
-
Pre-activation: Activate the carboxylic acid of 4-aminobenzoic acid with the coupling reagent before adding ethylamine.[2]
-
Slow Addition: Add the ethylamine slowly to the reaction mixture to maintain a low concentration of the nucleophile.[2]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2]
-
Q4: Which coupling reagents are recommended for the synthesis of this compound?
A4: Several coupling reagents can be effective. The choice often depends on the scale of the reaction, cost considerations, and the desired purity.
-
Carbodiimides (e.g., EDC with HOBt): A cost-effective and common choice. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization (if applicable) and improve reaction efficiency.[3] The urea byproduct from EDC is water-soluble, which can simplify purification.[3]
-
Uronium/Aminium Reagents (e.g., HATU): Highly efficient and often lead to faster reaction times and higher yields, especially for challenging couplings.[4] However, they are typically more expensive.
-
Phosphonium Reagents (e.g., PyBOP): Also very effective and can minimize certain side reactions.
Q5: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and for identifying and quantifying impurities. A reverse-phase C18 or C8 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can be used to identify major impurities if their concentration is high enough.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (typically 1.1-1.5 equivalents).- Allow for a sufficient pre-activation time (15-30 minutes) before adding the amine. |
| Poor nucleophilicity of the amine. | - Ensure the reaction is not overly acidic, as this will protonate the amine.- Consider using a stronger base or a different solvent. |
| Hydrolysis of the activated ester by moisture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Starting materials are not what they seem. | - Verify the identity and purity of your 4-aminobenzoic acid and ethylamine using appropriate analytical techniques (e.g., NMR, melting point). |
Issue 2: Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling (Polymerization)
| Potential Cause | Troubleshooting Steps |
| The amino group of one 4-aminobenzoic acid molecule is reacting with the activated carboxyl group of another. | - Lower the reaction temperature (start at 0 °C).- Pre-activate the 4-aminobenzoic acid for 15-30 minutes before adding the ethylamine.- Add the ethylamine slowly to the reaction mixture. |
| High concentration of the activated 4-aminobenzoic acid. | - Consider a more dilute reaction mixture. |
Issue 3: Presence of a Guanidinium Byproduct
| Potential Cause | Troubleshooting Steps |
| This is a known side reaction with uronium/aminium-based reagents (e.g., HBTU, HATU) where the coupling reagent reacts directly with the amine. [2] | - Use a slight excess of the carboxylic acid relative to the coupling reagent.- Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine. |
Quantitative Data
The following table summarizes representative yields and purities for the amidation of a similar substrate, 4-Amino-3-bromobenzoic acid, with various coupling reagents. These values can serve as a benchmark for what to expect in the synthesis of this compound, although optimal conditions may vary.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent. |
Data is representative for the amidation of 4-Amino-3-bromobenzoic acid and should be used as a reference.[4]
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-4-nitrobenzamide
This protocol is the first step in the two-step synthesis of this compound, starting from 4-nitrobenzoyl chloride.
-
Dissolve ethylamine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled ethylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess ethylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-4-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of N-ethyl-4-nitrobenzamide to this compound
This protocol describes the second step, the reduction of the nitro group.
-
Dissolve N-ethyl-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).
-
If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
If using SnCl₂, the reaction is typically performed in the presence of a strong acid like hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, if using Pd/C, filter the reaction mixture through a pad of celite to remove the catalyst.
-
If using SnCl₂, the workup typically involves neutralization with a base and extraction.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Two-step synthesis of this compound.
References
Stability and storage conditions for 4-Amino-N-ethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Amino-N-ethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Based on data for similar aromatic amine compounds, storage at -20°C is recommended to ensure stability over several years. The container should be tightly sealed to protect it from moisture and air.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form. For short-term storage (up to a few days), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is advisable to prepare aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and basic), and oxidizing agents. The aromatic amine and amide functional groups are susceptible to oxidative and hydrolytic degradation.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic amines are often susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q5: What are the initial signs of degradation I should look for?
A5: Visual signs of degradation can include a change in color of the solid material or solution (e.g., yellowing or browning). For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of new impurity peaks or a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Review storage conditions. Ensure the material was protected from light, high temperatures, and reactive chemicals. Prepare fresh solutions from a new batch of solid material if necessary. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or inconsistent experimental results | Instability of the compound in the experimental buffer or solvent. | Assess the stability of this compound in your specific experimental medium. Prepare fresh solutions immediately before use. Consider performing a time-course experiment to determine the window of stability under your experimental conditions. |
| Discoloration of the solid compound or solution | Oxidation or photodegradation. | Discard the discolored material. For future use, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and is protected from light. |
| Precipitation in stored solutions | Poor solubility or degradation leading to less soluble products. | Ensure the concentration of the solution is not above its solubility limit in the chosen solvent. If precipitation occurs upon storage, try preparing smaller, fresh batches for immediate use. |
Stability and Storage Conditions Summary
| Parameter | Solid State | In Solution | Rationale |
| Temperature | -20°C (long-term) | 2-8°C (short-term), -80°C (long-term) | Prevents acceleration of potential degradation reactions. |
| Light | Protect from light | Protect from light | Aromatic amines are susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) is recommended. | N/A | Minimizes oxidative degradation of the amino group. |
| Moisture | Store in a dry environment with the container tightly closed. | Use anhydrous solvents where appropriate. | Prevents hydrolysis of the amide functional group. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (ICH Q1B option).
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (determined by UV spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it can separate the parent compound from its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting 4-Amino-N-ethylbenzamide purification by column chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Amino-N-ethylbenzamide by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My product, this compound, is not eluting from the column. What could be the problem?
There are several potential reasons why your compound may not be eluting:
-
Incorrect Solvent System: The mobile phase you are using might not be polar enough to move the compound down the silica column. This compound is a polar molecule, and a nonpolar solvent system will not be effective.
-
Compound Decomposition: The compound may have decomposed on the silica gel, which can be acidic.[1] A stability test on a TLC plate is recommended to check for degradation.[1]
-
Strong Adsorption: The basic amine groups on your compound can interact strongly with the acidic silanol groups of the silica gel, causing it to remain at the top of the column.[2]
Solution:
-
Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar system like dichloromethane/methanol might be necessary.[3]
-
To counteract the strong interaction with silica, add a small amount of a basic modifier, like triethylamine or ammonium hydroxide (e.g., 0.5-1%), to your mobile phase.[4][5] This will "neutralize" the acidic sites on the silica gel.[2]
-
If decomposition is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]
Q2: I'm seeing poor separation between my product and impurities. How can I improve the resolution?
Poor separation is a common issue with several potential causes:
-
Inadequate Solvent System: The chosen mobile phase may not have the optimal polarity to differentiate between your product and the impurities.[4]
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.[4]
-
Improper Column Packing: A poorly packed column can have channels, leading to an uneven flow of the mobile phase and poor separation.[4]
-
High Flow Rate: A flow rate that is too fast reduces the interaction time between the compounds and the stationary phase, which can decrease resolution.[6]
Solution:
-
Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound to achieve the best separation on the column.[4]
-
Use a proper ratio of silica gel to crude material. A general guideline is a 30:1 to 50:1 ratio (w/w). For difficult separations, this ratio may need to be increased.[4]
-
Ensure your column is packed uniformly as a slurry and is never allowed to run dry.[4]
-
A slower flow rate generally provides better separation.[6]
Q3: The spot for my product on the TLC plate is streaking or tailing. What does this mean for my column?
Streaking or tailing often indicates an issue with the interaction between your compound and the stationary phase, which will also occur on the column.
-
Acid-Base Interaction: As this compound is a basic compound, its amine groups can interact with the acidic silica gel, causing tailing.[2][4]
-
Compound Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the TLC plate or down the column.[4]
-
Column Overloading: Too much sample applied to the TLC plate can also cause streaking.
Solution:
-
Add a small amount of triethylamine or another base to your mobile phase to mitigate the acid-base interactions.[4]
-
Choose a different solvent system in which your compound is more soluble.[4]
-
When loading your sample onto the column, ensure it is dissolved in a minimum amount of solvent to form a narrow band.[7]
Q4: The column is running very slowly or has stopped completely. What should I do?
A blocked or slow-running column can be frustrating. Here are the likely causes:
-
Fine Particles: Very fine particles from the silica gel or the crude sample may be clogging the column frit.
-
Precipitation: The compound may have precipitated on the column if it is not sufficiently soluble in the mobile phase.
-
Improper Packing: Air bubbles or cracks in the silica bed can disrupt the solvent flow.[6]
Solution:
-
Ensure your crude sample is filtered before loading if it contains any solid impurities.
-
If precipitation is suspected, you may need to change to a solvent system where the compound is more soluble.
-
If the blockage is at the top of the column, you might be able to carefully remove the top layer of silica and replace it with fresh silica.
-
In severe cases, the column may need to be repacked.
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | Medium to High | Often effective for more polar compounds like aromatic amines.[3] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | An alternative to hexane-based systems.[4] |
Table 2: Key Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Rf Value on TLC | 0.2 - 0.4 | Provides optimal separation on a column.[4] |
| Silica Gel : Crude Material Ratio | 30:1 to 50:1 (w/w) | Ensures the column is not overloaded, allowing for better separation.[4] |
| Mobile Phase Modifier (for amines) | 0.5 - 1% Triethylamine | Neutralizes acidic sites on silica, preventing tailing and improving peak shape.[4] |
| Sample Loading | Dissolve in minimum solvent | Creates a narrow starting band, which is crucial for good resolution.[7] |
Experimental Protocol: Column Chromatography of this compound
This is a generalized protocol and may require optimization.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. For this compound, a system of dichloromethane and methanol is a likely candidate.
-
Add 0.5% triethylamine to the mobile phase to prevent tailing.
-
Prepare a sufficient volume for the entire purification.
2. Packing the Column:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to ensure even packing.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[7] Using a pipette, carefully add the solution to the top of the column, trying not to disturb the sand layer.[7] Allow the sample to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[7] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the packed column.[7]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
Maintain a constant level of solvent at the top of the column to avoid it running dry.[7]
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Optimizing reaction conditions for coupling 4-Amino-N-ethylbenzamide with carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 4-Amino-N-ethylbenzamide with various carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective coupling reagents for coupling this compound with carboxylic acids?
A1: A variety of coupling reagents can be successfully employed. The choice often depends on the specific carboxylic acid, desired reaction scale, and cost considerations. Commonly used classes of reagents include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[1][2] It is often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and minimize side reactions such as racemization.[1][2][3]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reaction times.[1][2][][5] HATU is often preferred as it can react faster and with less epimerization.[1][2]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective reagent that can minimize certain side reactions.[1]
Q2: Why is a base necessary in the coupling reaction, and which one should I choose?
A2: A non-nucleophilic organic base is crucial for several reasons. It deprotonates the carboxylic acid, facilitating its activation by the coupling reagent. It also neutralizes any acidic byproducts formed during the reaction. Common choices include:
-
Diisopropylethylamine (DIPEA): Frequently used due to its steric hindrance, which minimizes its potential for undesired side reactions.[6]
-
Triethylamine (TEA): Another common and cost-effective option.
-
N-methylmorpholine (NMM): Can also be employed effectively.
The typical stoichiometry for the base is 2-3 equivalents relative to the carboxylic acid.[6]
Q3: What are the recommended solvents and reaction temperatures?
A3: The choice of solvent is critical for ensuring all reactants remain in solution.
-
Common Solvents: Anhydrous Dimethylformamide (DMF) is a widely used solvent for these types of coupling reactions.[6][7] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also suitable alternatives.[7]
-
Reaction Temperature: Reactions are often initiated at a lower temperature, such as 0 °C, especially during the activation of the carboxylic acid, to control the reaction rate and minimize potential side reactions.[6] The reaction is then typically allowed to warm to room temperature and stirred until completion.[6] For sluggish reactions, gentle heating may be necessary.[8]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the coupling reaction should be monitored to determine the optimal reaction time and to ensure completion. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the formation of the product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the presence of the desired product by its mass and tracking the disappearance of reactants.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inefficient activation of the carboxylic acid. 2. Low reactivity of the aniline (this compound). 3. Presence of water in the reaction. 4. Incorrect stoichiometry of reagents. | 1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).[6] 2. Switch to a more powerful coupling reagent like HATU.[6][8] Consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[][9] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.[10] Molecular sieves can be added to the reaction mixture.[10] 4. Carefully re-check the molar equivalents of all reactants. |
| Presence of Multiple Impurities in TLC/LC-MS | 1. Side reaction of the coupling reagent with the amine. 2. Formation of N-acylurea byproduct (with carbodiimide reagents). 3. Self-coupling of the carboxylic acid to form an anhydride. | 1. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the this compound.[6] This ensures the activated species is readily available to react with the intended amine. 2. Add HOBt or HOAt as an additive when using EDC to suppress N-acylurea formation.[11] 3. Ensure the dropwise addition of the coupling reagent and maintain a controlled temperature. |
| Difficulty in Purifying the Product | 1. Contamination with urea byproducts (from DCC or EDC). 2. Residual coupling reagents or additives. 3. Unreacted starting materials. | 1. If using EDC, perform an aqueous workup with dilute acid (e.g., 0.1 M HCl) and bicarbonate solution to remove the water-soluble urea byproduct and excess base.[1][7] If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2] 2. Perform sequential aqueous washes of the organic layer with dilute acid and base to remove unreacted reagents. 3. Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for final purification.[6] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[6]
-
Slowly add a solution of this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization.[6]
Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages | Key Considerations |
| EDC | HOBt or HOAt | DIPEA/TEA | DMF/DCM | Water-soluble byproduct, cost-effective.[1][2] | Can lead to N-acylurea side products if no additive is used.[11] |
| HATU | None | DIPEA/NMM | DMF | High reactivity, fast reaction times, low racemization.[1][2] | Higher cost, can react with the amine if not pre-activated.[1][2] |
| HBTU | None | DIPEA/TEA | DMF | High efficiency, rapid reactions.[1] | Can form guanidinium byproducts if used in excess. |
| PyBOP | None | DIPEA | DMF/DCM | Efficient, byproducts are generally less hazardous than some alternatives.[1] | Solutions in DMF have moderate stability.[5] |
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
How to prevent hydrolysis of 4-Amino-N-ethylbenzamide during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of 4-Amino-N-ethylbenzamide during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the amide bond is susceptible to cleavage by water, which would break the molecule into 4-aminobenzoic acid and ethylamine. This reaction can be catalyzed by the presence of acids or bases, leading to the degradation of your product and a lower yield.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: The hydrolysis of this compound is significantly accelerated under both strongly acidic and strongly basic conditions, especially at elevated temperatures. Amides are generally more stable to hydrolysis than esters, but prolonged exposure to aqueous acidic or basic environments during workup can lead to unwanted product loss.
Q3: How can I detect if my product has undergone hydrolysis?
A3: The primary product of hydrolysis is 4-aminobenzoic acid. You can detect its presence using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): 4-aminobenzoic acid is more polar than this compound and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a carboxylic acid proton signal in ¹H NMR and a carboxylic carbon signal in ¹³C NMR would indicate hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the retention time of 4-aminobenzoic acid will appear.
Q4: Can the primary amino group on the benzene ring participate in any side reactions during workup?
A4: Yes, the 4-amino group is nucleophilic and can react with various electrophiles. In acidic conditions, it will be protonated to form an ammonium salt. While this generally protects it from reacting with electrophiles, the overall change in the molecule's electronic properties can influence the stability of the amide bond.
Troubleshooting Guide: Preventing Hydrolysis During Workup
If you are experiencing low yields or detect the presence of 4-aminobenzoic acid in your product, use this guide to identify and mitigate the cause of hydrolysis.
Quantitative Data Summary
| Parameter | Condition | Stability of Procainamide HCl | Implication for Workup |
| Temperature | Room Temperature (20-25°C) | Stable in solution for at least 24 hours. | Workup at room temperature is feasible for short durations. |
| Refrigerated (2-8°C) | Stable in solution for at least 7 days. | Performing the workup at colder temperatures significantly reduces the rate of hydrolysis. | |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis. | Avoid strong acids. Use of mild acids should be brief and at low temperatures. |
| Neutral (pH ~7) | Optimal stability. | Aim to bring the reaction mixture to a near-neutral pH as quickly as possible. | |
| Basic (pH > 10) | Increased rate of hydrolysis. | Avoid strong bases. Use mild bases for neutralization and keep the contact time minimal. |
Experimental Protocol: Workup Procedure to Minimize Hydrolysis
This protocol describes a workup procedure for the isolation of this compound from a reaction mixture, designed to minimize the risk of hydrolysis.
Workflow Diagram:
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C. This will slow down the rate of all chemical reactions, including potential hydrolysis.
-
Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will facilitate the subsequent extraction process.
-
Acidic Wash (Optional): To remove any unreacted basic starting materials or catalysts, perform a rapid wash with a cold, dilute solution of a weak acid, such as 5% citric acid or 10% ammonium chloride.
-
Add the cold acidic solution to the separatory funnel containing the diluted reaction mixture.
-
Gently invert the funnel a few times. Avoid vigorous shaking to minimize emulsion formation and prolonged contact time.
-
Immediately separate the aqueous layer.
-
-
Basic Wash: To neutralize any excess acid and remove acidic byproducts, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Gently invert the funnel until gas evolution ceases.
-
Promptly separate the aqueous layer. Repeat if necessary until the aqueous layer is no longer acidic (test with pH paper).
-
-
Brine Wash: Wash the organic layer with a cold, saturated solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase and breaks up emulsions.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and add the drying agent until it no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Addressing peak tailing in HPLC analysis of 4-Amino-N-ethylbenzamide
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Amino-N-ethylbenzamide, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, where the peak asymmetry factor (Tf) is greater than 1.2.[1] This guide provides a systematic approach to identify and resolve the root cause of this issue.
Question 1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes and where should I start troubleshooting?
Answer:
Peak tailing for this compound, a compound with a primary aromatic amine, is typically caused by strong interactions between the basic amine group and acidic silanol groups on the surface of silica-based stationary phases.[2][3][4][5][6] This secondary retention mechanism leads to a non-symmetrical peak shape. Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column effects.[1]
To begin troubleshooting, a logical workflow can be followed to systematically identify and eliminate the root cause.
Frequently Asked Questions (FAQs)
Question 2: How does the HPLC column contribute to peak tailing for an amine-containing compound, and what are my options?
Answer:
The choice of HPLC column is critical. Standard silica-based C18 columns often have exposed, acidic silanol groups (Si-OH) that can interact ionically with the protonated primary amine of your analyte, causing peak tailing.[2][3][4][5][6]
Troubleshooting Steps & Recommendations:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and can provide alternative selectivity.[1][7]
-
Hybrid Silica-Polymer Columns: These are more resistant to high pH mobile phases, offering a wider range for method development to keep the amine in its neutral form.[8][9]
-
-
Column Flushing: If the column is old or has been used with diverse sample types, it may be contaminated. Flushing with a strong solvent can help regenerate the column.[1][10]
| Column Type | Advantage for Amine Analysis | Typical Application |
| Standard C18 (Type A Silica) | Low Cost | Prone to tailing with basic compounds.[3] |
| End-Capped C18 (Type B Silica) | Reduced silanol interactions, better peak shape.[10][11] | General purpose analysis of basic compounds. |
| Polar-Embedded Phase | Shields residual silanols, good for polar bases.[1] | When analyzing polar basic compounds. |
| Hybrid Silica/Polymer | Stable at high pH, allows for analysis of amines in their neutral state.[8] | High pH mobile phase methods. |
Question 3: How can I use the mobile phase to fix peak tailing for this compound?
Answer:
Mobile phase optimization is one of the most powerful tools to mitigate peak tailing for basic analytes. The goal is to minimize the ionic interaction between the protonated amine and ionized silanols.
Key Strategies:
-
Lower the Mobile Phase pH: By lowering the pH to around 2.5-3.0, the residual silanol groups on the silica surface become protonated (Si-OH) and thus neutral.[10][12] This prevents ionic interactions with the positively charged analyte (R-NH3+).
-
Increase the Mobile Phase pH: Alternatively, using a high pH (e.g., pH > 9, if the column is stable) can deprotonate the amine analyte, rendering it neutral (R-NH2).[8] This also eliminates the unwanted ionic interaction.
-
Use a Buffer: A buffer is essential to control the pH of the mobile phase accurately and consistently.[10][13] Unbuffered mobile phases can lead to variable ionization and poor peak shape.[14]
-
Add a Competing Base (Silanol Suppressor): A small concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase.[15] The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1][15]
| Mobile Phase pH Strategy | Mechanism of Action | Recommended Additives/Buffers |
| Low pH (2.5 - 3.0) | Protonates and neutralizes silanol groups (Si-OH).[10][12] | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), Phosphate Buffer.[10] |
| High pH (> 9.0) | Neutralizes the basic analyte (R-NH2).[8] | Ammonium Formate, Ammonium Acetate (use with high-pH stable columns).[10] |
| Mid-Range pH with Additive | A competing base masks the silanol sites.[15] | Triethylamine (TEA) at low concentrations (e.g., 0.1%).[1] |
Question 4: I've adjusted my mobile phase and am using a good column, but still see some tailing. What other experimental factors should I check?
Answer:
If column chemistry and mobile phase are optimized, the remaining tailing may be due to other factors such as column overload or system issues.
Troubleshooting Steps & Recommendations:
-
Check for Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][10]
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely overloading the column.[10] Reduce your sample concentration or injection volume accordingly.
-
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion.[1][5]
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Inspect for Extra-Column Volume: Excessive dead volume in the system (e.g., from long tubing or poorly made connections) can cause band broadening and tailing.[1][10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol describes the preparation of a common mobile phase used to minimize peak tailing for basic compounds.
Objective: To prepare a mobile phase of Acetonitrile:Water with 0.1% Formic Acid.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Graduated cylinders
-
Filtered sterile containers
Procedure:
-
Aqueous Component: For 1000 mL of the aqueous mobile phase, measure 1000 mL of HPLC-grade water into a clean container.
-
Add 1.0 mL of formic acid to the water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution. This is your Mobile Phase A.
-
Organic Component: Prepare Mobile Phase B by pouring 1000 mL of HPLC-grade acetonitrile into a separate clean container. It is often beneficial to also add 0.1% formic acid to the organic phase to maintain consistent pH during gradient elution.
-
Set your HPLC system to deliver the desired isocratic ratio or gradient profile using Mobile Phase A and Mobile Phase B. A common starting point is 70:30 (A:B).
Protocol 2: Sample Dilution Study to Diagnose Column Overload
Objective: To determine if peak tailing is caused by mass overload on the column.
Procedure:
-
Prepare a stock solution of this compound at the highest concentration typically analyzed.
-
Create a serial dilution series from this stock solution. A suggested series is:
-
Dilution 1: 1:2 (50% of original concentration)
-
Dilution 2: 1:5 (20% of original concentration)
-
Dilution 3: 1:10 (10% of original concentration)
-
-
Inject a constant volume of the original stock solution and each dilution onto the HPLC system.
-
Analysis: Compare the peak shape and tailing factor for each injection. A significant improvement in the tailing factor at lower concentrations is a strong indicator of mass overload.[10] If overload is confirmed, reduce the concentration of your routine samples.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Strategies for solubilizing 4-Amino-N-ethylbenzamide for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with strategies for solubilizing 4-Amino-N-ethylbenzamide for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its key physicochemical properties based on computational predictions. These values are essential for preparing accurate solutions and understanding the compound's behavior in biological systems.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.21 g/mol | |
| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Predicted to be low | The presence of the benzamide core suggests limited solubility in aqueous solutions. |
| pKa (Most Basic) | ~3.5 - 4.5 | The aromatic amino group is the most likely site of protonation. |
| pKa (Most Acidic) | ~16 - 17 | The amide N-H is very weakly acidic. |
| Solubility in Organic Solvents | Predicted to be soluble in DMSO and ethanol. | Based on the solubility of similar benzamide derivatives.[1] |
Experimental Protocols
The following protocols describe the recommended procedure for preparing stock and working solutions of this compound for use in in vitro assays.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.642 mg of the compound.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final desired concentration of 10 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[2] Gentle warming in a 37°C water bath may be used to aid dissolution.[2] Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2]
Protocol 2: Preparation of Working Solutions for in vitro Assays
This protocol outlines the serial dilution of the concentrated DMSO stock solution into the final aqueous assay buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature and briefly vortex to ensure homogeneity.[2]
-
Initial Dilution: Perform an initial dilution of the stock solution into pre-warmed cell culture medium. To prevent precipitation, it is crucial to add the DMSO stock to the aqueous medium and mix immediately and vigorously.[2][3] For example, to achieve a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.
-
Serial Dilutions: Perform subsequent serial dilutions in the cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent-induced cytotoxicity. A final concentration below 0.5% is generally recommended, with 0.1% or lower being ideal.[3] Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.[3]
Troubleshooting and FAQs
Q1: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium?
A1: This phenomenon is known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate.[3] To mitigate this, add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and dispersion.
Q2: My compound is still not dissolving in DMSO. What can I do?
A2: If you are having trouble dissolving the compound in DMSO at room temperature, gentle warming of the solution in a 37°C water bath for a few minutes can help increase its solubility.[2] Ensure the vial is tightly capped to prevent evaporation. Sonication can also be an effective method to break up small particles and enhance dissolution.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final concentration below 0.5%, with concentrations at or below 0.1% being ideal to avoid potential off-target effects on cellular functions.[3] It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the test compound.[3]
Q4: Can I dissolve this compound directly in water or PBS?
A4: Based on its predicted low aqueous solubility, dissolving this compound directly in water or phosphate-buffered saline (PBS) is not recommended, as it will likely result in a very low concentration or an insoluble suspension.
Q5: The compound precipitates in my cell culture plate after a few hours of incubation. What could be the cause?
A5: Delayed precipitation can occur due to the compound's limited thermodynamic stability in an aqueous environment, interactions with components in the cell culture medium, or changes in the pH of the medium over time due to cellular metabolism.[3] The amino group on this compound makes its solubility pH-dependent.[3] Ensure your medium is adequately buffered. The use of solubilizing agents, such as cyclodextrins, may also help maintain the compound's solubility during longer incubation periods.[3]
Solubilization Strategy Workflow
The following diagram outlines a logical workflow for troubleshooting the solubilization of this compound for in vitro assays.
Caption: A workflow for troubleshooting the solubilization of this compound.
References
Identifying and removing impurities from crude 4-Amino-N-ethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from crude 4-Amino-N-ethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: 4-Aminobenzoic acid and N-ethyl-1,2-ethanediamine.
-
Byproducts from Coupling Reactions: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a common byproduct.[1]
-
Side-Reaction Products: Products from side reactions, such as the hydrolysis of starting materials or intermediates.
-
Residual Solvents: Solvents used in the reaction and work-up, for example, dichloromethane (DCM), ethyl acetate, or methanol.
Q2: Which analytical techniques are suitable for identifying impurities in this compound?
A2: Several analytical techniques can be used to identify and quantify impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude product and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and quantify individual impurities. A reverse-phase C18 column is often suitable for this type of compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities. Comparing the spectra of the crude and purified product can reveal the presence of impurities.[4][5]
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: A highly versatile method for separating the desired product from a mixture of impurities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective. For basic compounds like this compound, using a modified stationary phase (e.g., amine-functionalized silica) or adding a small amount of a basic modifier (like triethylamine) to the mobile phase can improve separation.[6][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent was used. | - Perform small-scale solubility tests to find a more suitable solvent. - Gradually add more hot solvent until the product dissolves. |
| Product oils out instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point. - Attempt purification by column chromatography first to remove the bulk of the impurities. |
| No crystals form upon cooling. | - The solution is not saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Cool the solution in an ice bath to minimize the solubility of the product. - Minimize the volume of cold solvent used for washing the crystals. |
| The purified product is still colored. | - Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product and impurities. | - The mobile phase polarity is not optimized. - The column is overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Use TLC to determine the optimal solvent system for separation. Aim for an Rf value of 0.2-0.4 for the product. - Use a higher ratio of stationary phase to the crude product (e.g., 50:1). - Ensure the column is packed uniformly as a slurry and not allowed to run dry. |
| The product elutes with tailing. | - The compound is interacting strongly with the acidic silica gel. - The compound is not sufficiently soluble in the mobile phase. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[6] - Consider using a less polar stationary phase like alumina or an amine-functionalized silica gel.[7] - Choose a mobile phase in which the compound is more soluble. |
| The product does not elute from the column. | - The mobile phase is not polar enough. - The compound has irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can be effective. - If the compound is basic, adding triethylamine or ammonia to the eluent can help with elution.[6][7] |
Experimental Protocols
Protocol 1: Impurity Identification by Thin-Layer Chromatography (TLC)
-
Preparation of TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom. Mark spots for the crude sample, a co-spot (crude sample with a standard of pure this compound), and the pure standard (if available).
-
Spotting: Dissolve small amounts of the crude sample and the standard in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot the solutions onto the marked positions on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The chamber should be saturated with the solvent vapor.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with an appropriate agent (e.g., potassium permanganate) can also be used.
-
Analysis: Compare the spots of the crude sample with the standard. The presence of spots other than the product spot indicates impurities. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution). For this compound, a mobile phase system of ethyl acetate/hexanes or dichloromethane/methanol with 0.5% triethylamine can be effective.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Typical Purity of Starting Material | Typical Purity of Final Product | Typical Yield | Notes |
| Recrystallization | 90-95% | >99% | 70-85% | Effective for removing small amounts of impurities. Yield is dependent on the solubility of the product in the cold solvent. |
| Column Chromatography | 70-90% | >98% | 60-80% | Highly effective for separating multiple impurities. Yield can be lower due to product loss on the column. |
Table 2: Analytical Data for Purity Assessment (Representative Data)
| Analytical Method | Parameter | Crude Product | Purified Product |
| TLC | Rf value (Ethyl Acetate/Hexane 1:1) | 0.4 (Product), 0.1, 0.6 (Impurities) | 0.4 |
| HPLC | Retention Time (C18 column) | 5.2 min (Product), 2.1 min, 7.8 min (Impurities) | 5.2 min |
| Purity (% Area) | 92% | >99.5% | |
| ¹H NMR | Characteristic Peaks (ppm) | Complex spectrum with multiple sets of peaks | Clean spectrum corresponding to the product structure |
Visualizations
Caption: Workflow for impurity identification, purification, and purity assessment of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LabXchange [labxchange.org]
Validation & Comparative
Comparative Analysis of 4-Amino-N-ethylbenzamide and Procainamide: A Guide for Researchers
A direct comparative analysis between 4-Amino-N-ethylbenzamide and the well-established antiarrhythmic drug, procainamide, is not feasible at this time due to a significant lack of publicly available scientific data on the biological activity, pharmacology, and experimental evaluation of this compound. Extensive searches of scientific literature and chemical databases have revealed minimal to no information regarding its therapeutic effects, mechanism of action, or any comparative studies with procainamide.
Therefore, this guide will focus on providing a comprehensive overview of procainamide , a compound for which a wealth of experimental data and clinical information exists. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Procainamide: A Detailed Profile
Procainamide is a well-characterized Class IA antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1] It functions primarily by blocking voltage-gated sodium channels in cardiac muscle, thereby slowing conduction velocity and prolonging the refractory period of the heart.[1][2]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of procainamide is presented in the table below. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₁N₃O | [3][4] |
| Molecular Weight | 235.33 g/mol | [3][4] |
| Melting Point | 165-169 °C | [3] |
| pKa | 9.24 | [3] |
| Solubility | Freely soluble in water | [3] |
| LogP | 0.88 | [3] |
| Bioavailability (Oral) | 75-95% | [5] |
| Protein Binding | 15-25% | [5] |
| Volume of Distribution | 1.5-2.5 L/kg | [5] |
| Elimination Half-life | 3-7 hours | [5] |
| Metabolism | Hepatic acetylation to N-acetylprocainamide (NAPA) | [1][5] |
| Excretion | Primarily renal (30-60% as unchanged drug and NAPA) | [5] |
Pharmacodynamics and Mechanism of Action
Procainamide exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period.[1][2] The overall effect is a reduction in the excitability of cardiac tissue, which helps to suppress and prevent arrhythmias.
The primary metabolite of procainamide, N-acetylprocainamide (NAPA), also possesses antiarrhythmic activity, primarily through the blockade of potassium channels, which contributes to the overall therapeutic effect.[5]
Caption: Mechanism of action of procainamide and its active metabolite, NAPA.
Clinical Applications
Procainamide is indicated for the treatment of a variety of atrial and ventricular arrhythmias, including:
-
Ventricular tachycardia[1]
-
Atrial fibrillation[1]
-
Atrial flutter[2]
-
Wolff-Parkinson-White syndrome[2]
Experimental Protocols
The following are generalized methodologies for key experiments used in the evaluation of procainamide and similar antiarrhythmic agents.
Synthesis of Procainamide
A common synthetic route for procainamide involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylethylenediamine, followed by the reduction of the nitro group to an amino group.
Caption: A simplified workflow for the synthesis of procainamide.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To determine the effect of procainamide on ionic currents in isolated cardiomyocytes.
Methodology:
-
Isolate individual ventricular myocytes from animal hearts (e.g., guinea pig, rabbit).
-
Establish a whole-cell patch-clamp configuration using a glass micropipette.
-
Record baseline sodium and potassium currents under voltage-clamp conditions.
-
Perfuse the cells with varying concentrations of procainamide.
-
Record the changes in ionic currents in the presence of the drug.
-
Analyze the data to determine the concentration-response relationship and the kinetics of channel blockade.
In Vivo Animal Models of Arrhythmia
Objective: To assess the antiarrhythmic efficacy of procainamide in a living organism.
Methodology:
-
Select an appropriate animal model (e.g., rat, dog, rabbit).
-
Induce cardiac arrhythmias through methods such as coronary artery ligation (to mimic myocardial infarction), programmed electrical stimulation, or administration of arrhythmogenic drugs (e.g., ouabain).
-
Administer procainamide intravenously or orally.
-
Continuously monitor the electrocardiogram (ECG) to assess the drug's ability to suppress or terminate the arrhythmia.
-
Measure key electrophysiological parameters such as heart rate, QRS duration, and QT interval.
Conclusion
Procainamide remains a significant compound in the study of antiarrhythmic drugs. Its well-documented physicochemical properties, pharmacokinetic profile, and mechanism of action provide a solid foundation for further research and for the development of new therapeutic agents. While a direct comparison with this compound is not possible due to the absence of data, the comprehensive information available for procainamide serves as a benchmark for the evaluation of novel antiarrhythmic candidates. Future research into the biological activities of this compound would be necessary to enable a meaningful comparative analysis.
References
- 1. Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Quantitative structure activity studies of antiarrhythmic properties in a series of lidocaine and procainamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Comparative Guide: Analysis of 4-Amino-N-ethylbenzamide Using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4-Amino-N-ethylbenzamide against alternative analytical techniques. The information is supported by representative experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this and related aromatic amines is crucial for safety, efficacy, and quality control. While various analytical techniques can be employed, HPLC-UV remains a widely accessible and robust method for routine analysis. This guide will focus on a typical validated HPLC-UV method and compare its performance with High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), a common alternative known for its high sensitivity and selectivity.
Method Comparison: HPLC-UV vs. HPLC-MS/MS
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC-UV | HPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and UV spectrum. | High; provides structural information and can distinguish co-eluting compounds. |
| Sensitivity | Good; typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range. | Excellent; can reach parts-per-trillion (ppt) levels. |
| Instrumentation Cost | Lower | Higher |
| Method Development | Generally simpler. | More complex, involving optimization of ionization and fragmentation. |
| Robustness | High; less susceptible to matrix effects. | Can be prone to ion suppression or enhancement from the sample matrix. |
| Typical Application | Routine quality control, purity assessment, and high-concentration assays. | Trace-level quantification, metabolite identification, complex matrix analysis. |
Experimental Protocols
Below are detailed protocols for a representative validated HPLC-UV method for this compound analysis and a brief outline for a comparative HPLC-MS/MS method.
Validated HPLC-UV Method
This method is designed for the accurate quantification of this compound in a relatively clean sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% Water and 40% Methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm (based on the chromophore of the benzamide group).
-
Run Time: Approximately 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against the concentration of the calibration standards.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments at different concentration levels.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Alternative Method: HPLC-MS/MS
For higher sensitivity and selectivity, an HPLC-MS/MS method can be developed.
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but may utilize a faster gradient elution to reduce run times.
-
Ionization Mode: Positive ESI mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution into the mass spectrometer.
2. Sample Preparation:
Sample preparation may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.[3]
Performance Data Comparison
The following tables summarize typical performance data for the validated HPLC-UV method and a comparative HPLC-MS/MS method.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Table 2: Comparative Performance with HPLC-MS/MS
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity Range | 0.1 - 20 µg/mL | 0.001 - 1.0 µg/mL[4] |
| LOD | ~30 ng/mL | ~0.5 ng/mL[5] |
| LOQ | ~100 ng/mL | ~2 ng/mL[5] |
| Selectivity | Good | Excellent |
| Matrix Effect | Low | Potential for Suppression/Enhancement |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the analytical process, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Conclusion
The validated HPLC-UV method provides a reliable, cost-effective, and robust solution for the routine quantitative analysis of this compound, particularly for quality control and assays where high concentrations are expected. For applications requiring ultra-trace level detection or analysis in complex biological matrices, HPLC-MS/MS offers superior sensitivity and selectivity, albeit with higher instrumentation costs and more complex method development. The choice between these methods should be guided by the specific analytical requirements of the research or development phase.
References
A Comparative Analysis of the Biological Activities of 4-Amino-N-ethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-Amino-N-ethylbenzamide and related benzamide structures. The information presented is curated from recent scientific literature and is intended to assist researchers in drug discovery and development by offering a side-by-side look at the performance of these compounds, supported by experimental data.
Anticancer Activity: Tyrosine Kinase and DNA Methyltransferase Inhibition
A significant area of research for benzamide derivatives has been in the field of oncology, with many compounds demonstrating potent inhibitory effects against key enzymes involved in cancer progression, such as tyrosine kinases and DNA methyltransferases (DNMTs).
Several 4-(aminomethyl)benzamide derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors. These compounds have shown promising activity against various cancer cell lines. For instance, analogues 11 and 13 , which feature a (trifluoromethyl)benzene ring, have demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR), with 91% and 92% inhibition at a concentration of 10 nM, respectively[1].
In another study, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were designed as Focal Adhesion Kinase (FAK) inhibitors. Compound 8a from this series displayed potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM and showed significant antiproliferative effects against H1975 (IC50 = 0.044 ± 0.011 μM) and A431 (IC50 = 0.119 ± 0.036 μM) cancer cell lines[2].
Furthermore, novel 4-methylbenzamide derivatives have been investigated as potential protein kinase inhibitors. Compounds 7 and 10 from this series exhibited broad inhibitory activity against seven cancer cell lines, with IC50 values of 2.27 μM and 2.53 μM for K562 cells, and 1.42 μM and 1.52 μM for HL-60 cells, respectively[3].
Table 1: Anticancer Activity of Benzamide Derivatives (Tyrosine Kinase Inhibitors)
| Compound | Target/Cell Line | Activity | Reference |
| Analogue 11 | EGFR | 91% inhibition @ 10 nM | [1] |
| Analogue 13 | EGFR | 92% inhibition @ 10 nM | [1] |
| Analogue 13 | K562 | IC50 = 5.6 μM | [1] |
| Compound 10 | HL60 | IC50 = 8.2 μM | [1] |
| Compound 15 | HL60 | IC50 = 5.6 μM | [1] |
| Compound 8a | FAK | IC50 = 0.047 ± 0.006 μM | [2] |
| H1975 | IC50 = 0.044 ± 0.011 μM | [2] | |
| A431 | IC50 = 0.119 ± 0.036 μM | [2] | |
| Compound 8c | FAK | IC50 = 0.030 ± 0.007 μM | [2] |
| Compound 8d | FAK | IC50 = 0.040 ± 0.011 μM | [2] |
| Compound 7 | K562 | IC50 = 2.27 μM | [3] |
| HL-60 | IC50 = 1.42 μM | [3] | |
| OKP-GS | IC50 = 4.56 μM | [3] | |
| Compound 10 | K562 | IC50 = 2.53 μM | [3] |
| HL-60 | IC50 = 1.52 μM | [3] | |
| OKP-GS | IC50 = 24.77 μM | [3] |
Analogues of the quinoline-based SGI-1027, which are 4-Amino-N-(4-aminophenyl)benzamide derivatives, have been synthesized and evaluated as inhibitors of DNA methylation.[4][5] Several of these derivatives exhibited activities comparable to the parent compound. Notably, compounds 12 , 16 , 31 , and 32 were found to be potent inhibitors of human DNMT3A.[4][5] Compound 31 was identified as the most potent, with an EC50 of 0.9 μM and 90% efficacy in inhibiting hDNMT3A.[4] These compounds also demonstrated cytotoxicity against leukemia KG-1 cells in the micromolar range.[4][5]
Table 2: DNMT Inhibition by 4-Amino-N-(4-aminophenyl)benzamide Analogues
| Compound | Target | Activity | Reference |
| Compound 31 | hDNMT3A | EC50 = 0.9 μM | [4] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored. A study on a 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex (PR-TPB) revealed good activity against Gram-positive bacteria and yeast.
Table 3: Antimicrobial Activity of a Procainamide-Tetraphenylborate Complex
| Organism | MIC (μg/mL) | Reference |
| S. aureus ATCC 29213 | 15.6 | [6] |
| B. subtilis ATCC 10400 | 15.6 | [6] |
| C. albicans ATCC 10231 | 15.6 | [6] |
| E. coli ATCC 10418 | > 500 | [6] |
| Ps. aeruginosa ATCC 27853 | > 500 | [6] |
The PR-TPB complex showed weak activity against Gram-negative bacteria like E. coli and Ps. aeruginosa.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzamide derivatives.
Caption: FAK signaling cascade and its inhibition by benzamide derivatives.
Caption: Mechanism of DNA methylation inhibition by benzamide derivatives.
Caption: General workflow for determining anticancer activity using the MTT assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity - MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
-
Cell Culture: Cancer cell lines (e.g., K-562, HL-60, MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
DNA Methyltransferase (DNMT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.
-
Assay Principle: A specific DNA substrate is immobilized on a microplate. The DNMT enzyme, in the presence of the methyl donor S-adenosylmethionine (SAM), methylates the DNA substrate. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The signal is developed with a colorimetric or fluorometric substrate.
-
Procedure:
-
The test compound at various concentrations is added to the wells of the DNA-coated plate.
-
A mixture containing the DNMT enzyme (e.g., DNMT1 or DNMT3A) and SAM is added to the wells.
-
The plate is incubated to allow the methylation reaction to occur.
-
The wells are washed to remove unbound components.
-
A primary antibody against 5-methylcytosine is added, followed by incubation.
-
After washing, a secondary enzyme-linked antibody is added and incubated.
-
The wells are washed again, and a substrate is added to generate a signal.
-
The signal is measured using a microplate reader.
-
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the signal in the presence of the inhibitor compared to the control (no inhibitor). The EC50 or IC50 value is then determined.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., using a 0.5 McFarland standard).
-
Broth Microdilution Method:
-
The test compound is serially diluted in a 96-well microtiter plate containing a sterile broth medium.
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density.
This guide provides a snapshot of the current research on this compound derivatives and their analogues. The presented data and methodologies can serve as a valuable resource for the scientific community in the ongoing effort to develop new and effective therapeutic agents.
References
- 1. study.com [study.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. biomodal.com [biomodal.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N-ethylbenzamide Derivatives as DNA Methyltransferase Inhibitors
This guide provides a comprehensive comparison of 4-Amino-N-ethylbenzamide derivatives based on the structure-activity relationship (SAR) studies of quinoline-based SGI-1027 analogues, which are potent inhibitors of DNA methyltransferases (DNMTs). The data and methodologies presented are primarily derived from a study on the design, synthesis, and biological evaluation of these compounds.[1][2][3]
Introduction to SAR of this compound Derivatives
The core structure of this compound and its derivatives has been a focal point in the development of DNA methyltransferase (DNMT) inhibitors. DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process that plays a crucial role in gene expression regulation. Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive target for therapeutic intervention. The quinoline derivative SGI-1027 was identified as a potent inhibitor of DNMT1, 3A, and 3B.[1][2][3] This guide focuses on a series of analogues of SGI-1027, which are based on a 4-amino-N-phenylbenzamide scaffold, to elucidate key structural features that govern their inhibitory activity and cytotoxicity.
Comparative Analysis of Derivative Activity
The following table summarizes the quantitative data on the biological activity of various 4-Amino-N-phenylbenzamide derivatives. The parent compound, SGI-1027, serves as a reference for comparison. The inhibitory activity is presented as IC50 values against human DNMT1 and DNMT3A, and cytotoxicity is shown for the leukemia KG-1 cell line.
| Compound | R1 (Quinoline Moiety Replacement) | Linker (X) | R2 (Aminopyrimidine Moiety) | hDNMT1 IC50 (µM) | hDNMT3A IC50 (µM) | KG-1 Cytotoxicity (µM) |
| SGI-1027 | 4-quinolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 7.5 | 3.0 | 12.5 |
| 10 | 4-quinazolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 12.5 | 5.0 | 25 |
| 11 | 7-fluoro-4-quinolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 12.5 | 5.0 | 25 |
| 12 | 7-fluoro-4-quinazolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 7.5 | 2.5 | 12.5 |
| 13 | 4-acridinyl | NH | 2-amino-6-methyl-4-pyrimidyl | > 50 | > 50 | > 50 |
| 16 | 4-quinolyl | NH | 2-amino-4-pyrimidyl | 12.5 | 5.0 | 12.5 |
| 19 | 4-pyridyl | CH2 | 2-amino-6-methyl-4-pyrimidyl | > 50 | > 50 | > 50 |
| 20 | 3-pyridyl | CH2 | 2-amino-6-methyl-4-pyrimidyl | > 50 | > 50 | > 50 |
| 21 | 4-quinolyl | C=O | 2-amino-6-methyl-4-pyrimidyl | > 50 | > 50 | > 50 |
| 31 | 4-quinolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 12.5 | 2.5 | 12.5 |
| 32 | 4-quinazolyl | NH | 2-amino-6-methyl-4-pyrimidyl | 12.5 | 5.0 | 12.5 |
Key Findings from the SAR Studies: [1][2][3]
-
Impact of the Quinoline Moiety (R1):
-
Replacement of the quinoline ring with a quinazoline (compound 10) or a 7-fluoroquinoline (compound 11) resulted in a slight decrease in activity.
-
The introduction of a 7-fluoroquinazoline group (compound 12) restored the activity to a level comparable to the parent compound SGI-1027.
-
Larger, tricyclic systems like acridine (compound 13) led to a significant loss of activity, suggesting that the size and nature of the aromatic system are critical for binding. Bicyclic substituents are well-tolerated.
-
-
Influence of the Linker (X):
-
The presence of a methylene (-CH2-) or carbonyl (-C=O-) group as a linker between the quinoline moiety and the benzamide core (compounds 19, 20, and 21) resulted in a complete loss of inhibitory activity. This indicates the importance of the direct conjugation.
-
-
Role of the Aminopyrimidine Moiety (R2):
-
Modifications to the aminopyrimidine ring were also explored. For instance, the removal of the methyl group (compound 16) maintained comparable activity to SGI-1027.
-
-
Orientation of the Central Amide Bond:
-
Inversion of the central amide bond, as seen in derivatives like compound 31 and 32, had little effect on the biological activity.
-
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of these derivatives.
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay [4][5][6][7]
-
Enzyme and Substrate Preparation: Recombinant human DNMT1 and DNMT3A/3L complex are used as the enzymes. A biotinylated, hemimethylated DNA duplex is typically used as the substrate. The methyl donor is S-adenosyl-L-methionine (SAM), which is radiolabeled ([³H]-SAM).
-
Reaction Mixture: The reaction is carried out in a buffer containing the DNMT enzyme, the DNA substrate, [³H]-SAM, and varying concentrations of the inhibitor compound.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, typically 1 to 2 hours, to allow for the methylation reaction to proceed.
-
Detection: The biotinylated DNA is captured on a streptavidin-coated plate. The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay in Leukemia KG-1 Cells [8][9][10][11][12]
-
Cell Culture: The human acute myelogenous leukemia cell line, KG-1, is cultured in appropriate media (e.g., IMDM supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to acclimate.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified duration, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells, which correlates with the number of living cells.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The cytotoxic concentration 50 (CC50) or growth inhibition 50 (GI50) is then determined from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the DNA methylation pathway targeted by these inhibitors and a general workflow for SAR studies.
Caption: The DNA methylation pathway and the point of intervention for this compound derivatives.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - Research - Institut Pasteur [research.pasteur.fr]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol to measure cell avidity between cord blood-derived NK cells and leukemia cell line KG-1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KG-1 Cells [cytion.com]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
Benchmarking 4-Amino-N-ethylbenzamide-Based Inhibitors: A Comparative Efficacy Analysis Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel 4-Amino-N-ethylbenzamide-based inhibitors against established drugs targeting key enzymes implicated in various diseases. The following sections detail the inhibitory profiles, experimental methodologies, and relevant signaling pathways for four major target classes: Epidermal Growth Factor Receptor (EGFR), DNA Methyltransferase (DNMT), Rho-associated coiled-coil containing protein kinase (ROCK), and Carbonic Anhydrase (CA). All quantitative data is presented in structured tables to facilitate direct comparison, and detailed experimental protocols are provided for key assays.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Efficacy of EGFR Inhibitors
This table summarizes the inhibitory activity (IC50 values) of this compound-based inhibitors and the well-established EGFR inhibitor, Gefitinib. While direct comparative data from a single study is limited, the following tables present available data from separate studies employing similar experimental conditions.
Table 1: Inhibitory Activity of this compound Derivatives against EGFR
| Compound ID | Modification | IC50 (µM) | Source |
| 1a | 4-(3-chlorophenoxy)-5-aminopyrimidine | 1.05 | [Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed] |
| 1b | 4-(3-bromophenoxy)-5-aminopyrimidine | 2.31 | [Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed] |
| 1c | 4-(3-methoxyphenoxy)-5-aminopyrimidine | 5.37 | [Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed] |
Table 2: Inhibitory Activity of Gefitinib against EGFR
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Source |
| H3255 | L858R | 75 | [Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications] |
| H1819 | Wild-Type | 420 | [Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications] |
| Calu-3 | Wild-Type | 1400 | [Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications] |
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by EGFR tyrosine kinase inhibitors.
Experimental Protocol: EGFR Kinase Assay
A continuous-read kinase assay is employed to determine the inhibitory potency of compounds against EGFR.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (this compound derivatives, Gefitinib) dissolved in DMSO
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
Add 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the EGFR enzyme solution (e.g., 5 nM) to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP (e.g., 15 µM) and the Y12-Sox peptide substrate (e.g., 5 µM) in kinase reaction buffer.
-
Immediately begin monitoring the increase in fluorescence intensity at λex 360 nm and λem 485 nm every 71 seconds for 30-120 minutes using a plate reader.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
DNA Methyltransferase (DNMT) Inhibition
DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA. DNA methylation is a crucial epigenetic modification that plays a role in gene silencing and chromatin organization. Aberrant DNA methylation is a common feature of cancer and other diseases.
Comparative Efficacy of DNMT Inhibitors
The following tables present the inhibitory activity (IC50 values) of this compound-based inhibitors and the known DNMT inhibitor, Decitabine. As with the EGFR inhibitors, direct comparative data is scarce, and the data is compiled from separate studies.
Table 3: Inhibitory Activity of a this compound Derivative against DNMTs
| Compound ID | Target | IC50 (µM) | Source |
| SGI-1027 Analog | DNMT1 | Data not available in direct comparison | [Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central] |
| SGI-1027 Analog | DNMT3A | Data not available in direct comparison | [Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central] |
Table 4: Inhibitory Activity of Decitabine against DNMTs
| Cell Line | Assay | Decitabine IC50 (µmol/L) | Source |
| K562 | Growth Inhibition | 0.26 | [Establishment and molecular characterization of decitabine‐resistant K562 cells - NIH] |
DNMT-Mediated Gene Silencing Pathway
This diagram illustrates the role of DNMTs in gene silencing and the mechanism of action of DNMT inhibitors.
Correlation of In Vitro and In Vivo Activity of 4-Amino-N-ethylbenzamide Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo activities of 4-Amino-N-ethylbenzamide derivatives, focusing on their anti-inflammatory properties. The following sections present quantitative data from key studies, detailed experimental protocols, and visual representations of experimental workflows and biological pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutic agents often involves a rigorous evaluation of their activity in both laboratory settings (in vitro) and living organisms (in vivo). A strong correlation between in vitro efficacy and in vivo activity is a critical factor in the successful translation of a drug candidate from the bench to the clinic. This guide focuses on a series of N-(4-(thiazol-2-ylamino)phenyl)benzamide derivatives, which are structurally related to the this compound scaffold, and examines the relationship between their performance in in vitro anti-inflammatory assays and their efficacy in an in vivo model of inflammation.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activity of a series of N-(4-(thiazol-2-ylamino)phenyl)benzamide derivatives (MK1-MK6). The in vitro activity was assessed using a protein denaturation inhibition assay, a common method for screening anti-inflammatory compounds. The in vivo efficacy was determined using the carrageenan-induced rat paw edema model, a standard animal model for acute inflammation.[1]
| Compound ID | In Vitro: Inhibition of Protein Denaturation (%) | In Vivo: Reduction in Paw Edema (%) |
| MK1 | 78.54 | 68.75 |
| MK2 | 98.99 | 87.50 |
| MK3 | 72.83 | 62.50 |
| MK4 | 65.21 | 56.25 |
| MK5 | 58.69 | 50.00 |
| MK6 | 52.17 | 43.75 |
| Diclofenac | 91.32 | 75.00 |
Data sourced from a study on N-(4-(thiazol-2-ylamino)phenyl)benzamide analogues as promising anti-inflammatory agents.[1]
Analysis of Correlation: The data presented in the table indicates a positive correlation between the in vitro and in vivo anti-inflammatory activities of the tested derivatives. Compound MK2 , which demonstrated the highest percentage of inhibition in the in vitro protein denaturation assay (98.99%), also exhibited the most potent in vivo effect, with an 87.50% reduction in rat paw edema.[1] This strong correlation suggests that the in vitro protein denaturation assay is a valuable predictive tool for the in vivo anti-inflammatory potential of this class of compounds.
Experimental Protocols
In Vitro: Protein Denaturation Inhibition Assay
This assay measures the ability of a compound to inhibit the denaturation of protein, a process that is implicated in inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.02 mg/mL of bovine serum albumin (BSA) in a Tris buffer saline solution (pH 6.8).
-
Compound Addition: The test compounds (MK1-MK6) and the standard drug (diclofenac) are added to the reaction mixture at a concentration of 100 µg/mL.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Denaturation Induction: Denaturation is induced by heating the mixtures at 72°C for 5 minutes.
-
Absorbance Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo: Carrageenan-Induced Rat Paw Edema
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats weighing between 150-200g are used.
-
Compound Administration: The test compounds (MK1-MK6) and the standard drug (diclofenac) are administered orally at a dose of 10 mg/kg body weight. The control group receives the vehicle (e.g., saline).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage reduction in paw edema is calculated for each group at each time point relative to the control group.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the initial in vitro screening to the subsequent in vivo validation for the anti-inflammatory this compound derivatives.
References
Head-to-head comparison of different synthesis routes for 4-Amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-N-ethylbenzamide, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic routes. This guide provides a detailed head-to-head comparison of two primary synthetic pathways, starting from either 4-nitrobenzoic acid or 4-aminobenzoic acid. By examining key performance indicators such as yield, purity, reaction time, and reagent cost-effectiveness, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From 4-Nitrobenzoic Acid | Route 2: From 4-Aminobenzoic Acid |
| Starting Material | 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid |
| Number of Steps | 2 | 1 |
| Overall Yield (Estimated) | ~85-90% | ~70-85% |
| Product Purity | High | Good to High |
| Key Reagents | Thionyl chloride, Ethylamine, Pd/C, H₂ | Coupling agents (e.g., EDC, HOBt), Ethylamine, DIPEA |
| Reaction Time | Longer (two steps) | Shorter (one step) |
| Key Advantages | High overall yield, potentially purer intermediate (N-ethyl-4-nitrobenzamide). | Single-step synthesis, avoids handling of nitro compounds. |
| Key Disadvantages | Two-step process, requires handling of nitro compounds and catalytic hydrogenation. | Potential for side reactions (e.g., self-polymerization), requires specialized coupling reagents. |
Visualizing the Synthetic Pathways
To illustrate the distinct approaches, the following diagrams outline the two synthesis routes.
Caption: A comparison of the two main synthetic routes.
Experimental Protocols
Below are detailed experimental protocols for each synthesis route. These are representative procedures based on established chemical transformations for analogous compounds.
Route 1: Synthesis from 4-Nitrobenzoic Acid
This two-step route first involves the formation of an amide, followed by the reduction of the nitro group.
Step 1: Synthesis of N-Ethyl-4-nitrobenzamide
Reaction: 4-Nitrobenzoic acid is first converted to its more reactive acid chloride, which then readily reacts with ethylamine to form the amide.
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases and a clear solution is obtained.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-nitrobenzoyl chloride as a yellow solid.
-
Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-4-nitrobenzamide. The product can be further purified by recrystallization.
Step 2: Reduction of N-Ethyl-4-nitrobenzamide to this compound
Reaction: The nitro group of N-ethyl-4-nitrobenzamide is reduced to a primary amine using catalytic hydrogenation.
Experimental Protocol:
-
Dissolve N-ethyl-4-nitrobenzamide (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be purified by recrystallization or column chromatography. Based on analogous reactions, a yield of approximately 91% can be expected for this step.[1]
Route 2: Synthesis from 4-Aminobenzoic Acid
This route involves a one-pot amide coupling reaction.
Reaction: 4-Aminobenzoic acid is directly coupled with ethylamine using a peptide coupling agent.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and ethylamine hydrochloride (1.1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 eq.) to the mixture and stir for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. Typical yields for similar EDC/HOBt couplings range from 61% to 85%.[2]
Workflow for Synthesis Route Selection
The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available equipment, cost considerations, and desired scale. The following diagram illustrates a logical workflow for making this decision.
References
A Comparative Guide to the Purity Assessment of 4-Amino-N-ethylbenzamide by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration—for the purity assessment of 4-Amino-N-ethylbenzamide. This comparison is supported by illustrative experimental data and detailed methodologies to assist in selecting the most appropriate technique for specific analytical needs.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using four different analytical methods. This data is representative of the typical performance of each technique for a small aromatic amide.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV | GC-FID (after derivatization) | Acid-Base Titration |
| Mean Purity (%) | 99.5 | 99.6 | 99.4 | 99.2 |
| Standard Deviation (%) | 0.10 | 0.15 | 0.20 | 0.25 |
| Relative Standard Deviation (%RSD) | 0.10 | 0.15 | 0.20 | 0.25 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.005% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.015% | Not Applicable |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~30 minutes | ~10 minutes |
| Sample Preparation Complexity | Simple | Moderate | Complex | Simple |
| Primary Method Capability | Yes | No | No | No |
Methodology and Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.[1] The signal intensity is directly proportional to the number of nuclei, allowing for a direct and accurate measurement without the need for a reference standard of the analyte itself.[2]
Experimental Protocol (Illustrative):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification).[3]
-
Spectral Width: Sufficient to cover all signals of interest and provide a good baseline.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a liquid mobile phase. A detector (e.g., UV-Vis) measures the response of each eluting component, and purity is typically determined by the area percentage of the main peak relative to the total peak area.
Experimental Protocol (Illustrative):
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_analyte / Total Area_all peaks) * 100
-
Gas Chromatography (GC)
Principle: GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like amides, derivatization is often necessary to increase their volatility.[4][5] The separation occurs in a capillary column, and a detector (e.g., Flame Ionization Detector - FID) measures the concentration.
Experimental Protocol (Illustrative with Derivatization):
-
Instrumentation: GC system with an FID, capillary column (e.g., DB-5).
-
Derivatization:
-
React a known amount of this compound with a silylating agent (e.g., BSTFA) in a suitable solvent at an elevated temperature to form a volatile trimethylsilyl derivative.[6]
-
-
Sample Preparation:
-
Dilute the derivatized sample in an appropriate solvent (e.g., hexane).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, ramp up to 280 °C.
-
Carrier Gas: Helium.
-
-
Data Analysis: Similar to HPLC, purity is calculated based on the peak area percentage.
Acid-Base Titration
Principle: The primary amino group in this compound allows for its quantification via acid-base titration.[7] A known concentration of a strong acid is used to titrate the basic amine, and the endpoint is determined using an indicator or a pH meter.
Experimental Protocol (Illustrative):
-
Reagents: Standardized 0.1 M Hydrochloric Acid (HCl), suitable solvent (e.g., ethanol/water mixture), indicator (e.g., methyl orange).
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the solvent.
-
Add a few drops of the indicator.
-
Titrate with the standardized HCl solution until the endpoint (color change) is reached.
-
-
Data Analysis:
-
Calculate the moles of HCl used.
-
Determine the moles of this compound based on a 1:1 stoichiometry.
-
Calculate the purity based on the initial mass of the sample.
-
Comparison of Methods
qNMR:
-
Advantages: As a primary method, it provides a direct and highly accurate purity value without needing a specific standard for the analyte.[1] It is also non-destructive, allowing for sample recovery.
-
Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.[2] Higher equipment cost and potential for signal overlap in complex mixtures.
HPLC:
-
Advantages: High sensitivity and resolution make it ideal for detecting and quantifying trace impurities. It is a well-established method for routine quality control in the pharmaceutical industry.
-
Limitations: It is a comparative method that relies on the availability of a reference standard for accurate quantification. The assumption of equal response factors for all impurities in the area percent method can lead to inaccuracies.[2]
GC:
-
Advantages: Excellent for analyzing volatile impurities. When coupled with a mass spectrometer (GC-MS), it can provide structural information about impurities.
-
Limitations: The need for derivatization for non-volatile compounds like this compound adds complexity and potential for error.[5] The high temperatures can cause degradation of thermally labile compounds.
Titration:
-
Advantages: A simple, rapid, and cost-effective method for determining the overall content of the basic analyte.
-
Limitations: It is not specific and will quantify any other basic impurities present, potentially leading to an overestimation of purity. It provides no information about the nature or quantity of individual impurities.[7]
Conclusion and Recommendation
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
For the highest level of metrological traceability and for the certification of reference materials, qNMR is the recommended technique due to its nature as a primary ratio method.[1]
-
For routine quality control, impurity profiling, and situations where high sensitivity is paramount, HPLC-UV is the method of choice.
-
GC-FID is a viable option if volatile impurities are a concern, but the derivatization step makes it more complex.
-
Acid-Base Titration is suitable for a quick and inexpensive assay of the main component but lacks the specificity required for a comprehensive purity profile.
For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often employed. For instance, using qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Inter-laboratory validation of an analytical method for 4-Amino-N-ethylbenzamide
An Inter-Laboratory Study on Analytical Methods for 4-Amino-N-ethylbenzamide
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide presents a comparative analysis of three common analytical techniques for the quantification of this compound, contextualized within a hypothetical inter-laboratory validation study. The performance characteristics outlined are based on established principles from the International Council for Harmonisation (ICH) and typical results for analogous compounds.
Comparison of Analytical Methods
The choice of an analytical method for this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte.
Data Presentation
The following table summarizes the typical performance characteristics of these methods as would be assessed in an inter-laboratory validation.
| Performance Characteristic | HPLC-UV | LC-MS/MS | GC-MS | Regulatory Guidance (Typical) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 | A linear model should be fitted to the calibration data.[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% | The closeness of test results to the true value.[1] |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% | The closeness of agreement between a series of measurements.[1][3] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL | 1 ng/mL | The lowest amount of analyte that can be detected.[1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 ng/mL | 5 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | High | Moderate | Moderate | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][2] |
| Specificity | Good | Excellent | Excellent | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative of what would be used in a formal inter-laboratory validation study.
Protocol 1: HPLC-UV Method
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL. Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 to 100 µg/mL. Sample solutions are prepared by dissolving the test substance in the diluent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: LC-MS/MS Method
-
Sample Preparation: Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.05 to 100 ng/mL). For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required. The supernatant is then diluted with the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: As described for the HPLC-UV method.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 3: GC-MS Method
-
Sample Preparation: Prepare stock and calibration standards in a suitable volatile solvent (e.g., methanol) at concentrations ranging from 1 to 200 ng/mL. Derivatization may be necessary to improve the volatility and thermal stability of this compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For samples in a non-volatile matrix, a liquid-liquid extraction into a volatile organic solvent is performed.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory validation study and a logical comparison of the analytical methods.
Caption: Workflow of a typical inter-laboratory validation study.
Caption: Logical comparison of key performance metrics for the analytical methods.
References
Safety Operating Guide
Navigating the Disposal of 4-Amino-N-ethylbenzamide: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-N-ethylbenzamide, aligning with general best practices for hazardous chemical waste management. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling the solid form outside of a chemical fume hood, a suitable respirator may be necessary to prevent inhalation of dust particles.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2] Incompatible wastes should always be stored separately.[3]
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable, and chemically compatible container.[4]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure screw-on cap that is compatible with the solvent.[4]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[1] Use secondary containment for all liquid hazardous waste.[3]
-
Decontamination of Labware: Any glassware or equipment that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent that can dissolve the compound.
-
Collect this rinsate as liquid hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
-
Arranging for Professional Disposal: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[4][5] Never attempt to dispose of chemical waste through municipal waste services.[5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general regulatory thresholds for hazardous waste apply. The following table summarizes key quantitative parameters from general chemical waste guidelines.
| Parameter | Guideline | Citation |
| Ignitable Waste (Liquid) | Flashpoint < 60°C (140°F) | [6] |
| Corrosive Waste (Aqueous) | pH ≤ 2 or pH ≥ 12.5 | [6] |
| Acute Hazardous Waste ("P-list") | Empty containers must be triple-rinsed, with the rinsate managed as hazardous waste. | [6] |
| Highly Toxic Chemicals | For containers of chemicals with an LD50 < 50mg/kg, the first three rinses must be collected as hazardous waste. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 4-Amino-N-ethylbenzamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-N-ethylbenzamide. Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, analogous compounds suggest potential hazards including skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors.[5] |
| Face Shield | To be worn in conjunction with safety goggles, especially for larger quantities or when there is a significant risk of splashing.[5] | Provides full-face protection.[5] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable choice.[5][6] Inspect before use and dispose of contaminated gloves properly.[6] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn.[5] | Protects skin and clothing from accidental spills.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should ideally be performed in a certified chemical fume hood.[5] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH-approved respirator.[5] | Prevents inhalation of dust particles and vapors.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.[5]
-
Preparation and Pre-Handling:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and containers.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][8]
-
Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container with a secure cap.[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Labeling and Storage:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's approved hazardous waste management service.[6]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][9] If the person feels unwell, seek medical attention.
-
If Swallowed: Rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[1][7]
-
In Case of a Spill: Evacuate the area. Avoid breathing dust. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[4][9] Clean the spill area thoroughly.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
